Cycloheptane-1,4-diol
Description
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Structure
3D Structure
Properties
CAS No. |
100948-92-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
cycloheptane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c8-6-2-1-3-7(9)5-4-6/h6-9H,1-5H2 |
InChI Key |
ZXJWWZPUERUHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of cycloheptane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptane-1,4-diol is a cyclic alcohol containing a seven-membered ring with two hydroxyl groups at the 1 and 4 positions. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, this guide consolidates the available computed data, provides context through comparisons with related compounds, and presents a plausible synthetic approach. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis who are interested in the potential applications of this and similar scaffolds.
Physicochemical Properties
General and Computed Properties of this compound
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 100948-92-3 | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 130.099379685 Da | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
Physical Properties of Cycloheptane (B1346806) (for comparison)
To provide some experimental context, the physical properties of the parent cycloalkane are presented.
| Property | Value | Source |
| Appearance | Colorless oily liquid | Wikipedia |
| Melting Point | -12 °C | Wikipedia |
| Boiling Point | 118.4 °C | Wikipedia |
| Density | 0.8110 g/cm³ | Wikipedia |
| Solubility in water | Negligible | Wikipedia |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible and common synthetic route would involve the reduction of the corresponding cycloheptane-1,4-dione.
Proposed Synthesis: Reduction of Cycloheptane-1,4-dione
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Reaction:
C₇H₁₀O₂ (Cycloheptane-1,4-dione) + 2[H] → C₇H₁₄O₂ (this compound)
dot
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: A General Procedure
-
Dissolution: Dissolve cycloheptane-1,4-dione in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reduction: Slowly add a molar excess (typically 2-3 equivalents) of sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: Carefully quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) or a saturated ammonium (B1175870) chloride solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.
Reactivity
The reactivity of this compound is primarily dictated by the two hydroxyl groups. These can undergo typical alcohol reactions such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides or under acidic conditions to form ethers.
-
Oxidation: Oxidation of the secondary alcohol groups to ketones.
-
Substitution: Conversion of the hydroxyl groups to leaving groups for subsequent nucleophilic substitution reactions.
Spectral Data
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the carbon atoms bearing the hydroxyl groups (CH-OH), which would likely appear as multiplets. The remaining methylene (B1212753) protons of the cycloheptane ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons attached to the hydroxyl groups, shifted downfield compared to the other methylene carbons in the ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups due to hydrogen bonding. A C-O stretching band would be expected around 1050-1150 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (130.18 g/mol ). Fragmentation patterns would likely involve the loss of water and fragmentation of the cycloheptane ring.
Potential in Drug Discovery and Development
While there is no specific information on the biological activity of this compound, its structural motif as a diol on a seven-membered ring makes it an interesting scaffold for medicinal chemistry.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Cycloheptane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptane (B1346806) rings are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. Their inherent flexibility presents a unique challenge in drug design and development, as the conformational preferences of substituted cycloheptanes can significantly influence their biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of cycloheptane-1,4-diol, a key representative of 1,4-disubstituted cycloheptanes. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information from theoretical studies on cycloheptane and its derivatives, alongside experimental data from analogous cyclic diols. This guide covers the synthesis, stereochemical considerations, and conformational analysis of both cis- and trans-cycloheptane-1,4-diol, offering valuable insights for researchers working with seven-membered ring systems.
Molecular Structure and Stereoisomerism
This compound exists as two diastereomers: cis-cycloheptane-1,4-diol and trans-cycloheptane-1,4-diol. The stereochemical relationship of the two hydroxyl groups dictates the overall symmetry and conformational behavior of the molecule.
-
cis-Cycloheptane-1,4-diol: In this isomer, the two hydroxyl groups are on the same face of the cycloheptane ring. The molecule possesses a plane of symmetry in its idealized planar representation, rendering it achiral.
-
trans-Cycloheptane-1,4-diol: In this isomer, the two hydroxyl groups are on opposite faces of the ring. The molecule has a C2 axis of symmetry in certain conformations but lacks a plane of symmetry, making it chiral. It exists as a pair of enantiomers, (1R,4R)-cycloheptane-1,4-diol and (1S,4S)-cycloheptane-1,4-diol.[1]
Conformational Analysis of the Cycloheptane Ring
Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring of cycloheptane is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the twist-chair and twist-boat.[2][3]
Computational studies on cycloheptane and its derivatives have consistently shown that the twist-chair (TC) conformation is the most stable, with the chair (C) and boat (B) conformations representing higher energy transition states or less stable intermediates.[2][3] The twist-boat (TB) conformation is also a low-energy conformer, but generally slightly higher in energy than the twist-chair.
The energy landscape of cycloheptane is characterized by a series of low-energy barriers, allowing for rapid interconversion between different conformers through a process known as pseudorotation.
Conformational Preferences of this compound
The presence of hydroxyl substituents at the 1 and 4 positions influences the conformational equilibrium of the cycloheptane ring. The preferred conformations will seek to minimize steric interactions and maximize stabilizing interactions, such as intramolecular hydrogen bonding.
For both cis- and trans-cycloheptane-1,4-diol, the hydroxyl groups can occupy various pseudo-axial and pseudo-equatorial positions within the twist-chair and twist-boat conformations. The relative stability of these conformers is determined by a balance of factors including:
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1,3- and 1,4-transannular steric strain: Repulsive interactions between substituents and hydrogens across the ring.
-
Torsional strain: Eclipsing interactions between substituents on adjacent carbons.
-
Intramolecular hydrogen bonding: The potential for a hydrogen bond between the two hydroxyl groups, which can significantly stabilize certain conformations.
Below is a diagram illustrating the general conformational equilibrium of a cycloheptane ring.
Data Presentation
Due to the lack of specific experimental or computational data for this compound in the available literature, the following tables provide representative data for analogous compounds to illustrate the expected values.
Table 1: Calculated Relative Energies of Cycloheptane Conformers (kcal/mol)
| Conformer | Relative Energy (kcal/mol) |
| Twist-Chair (TC) | 0.00 |
| Twist-Boat (TB) | 0.5 - 1.5 |
| Chair (C) | 1.5 - 2.5 |
| Boat (B) | 2.0 - 3.0 |
Note: These are generalized values for the parent cycloheptane ring based on various computational studies. The presence of substituents will alter these relative energies.
Table 2: Representative Bond Lengths and Angles for a Cycloheptane Ring
| Parameter | Typical Value |
| C-C Bond Length | 1.53 - 1.55 Å |
| C-O Bond Length | 1.42 - 1.44 Å |
| C-C-C Bond Angle | 114 - 118° |
| C-C-O Bond Angle | 108 - 112° |
Note: These values are typical for saturated seven-membered rings and may vary slightly depending on the specific conformation and the presence of substituents.
Table 3: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| 1H | H-C-OH | 3.5 - 4.0 |
| 1H | Ring CH2 | 1.2 - 2.0 |
| 1H | OH | 1.5 - 4.0 (variable, depends on solvent and concentration) |
| 13C | C-OH | 65 - 75 |
| 13C | Ring CH2 | 25 - 40 |
Note: These are estimated ranges based on data for other cycloalkanediols. Actual values will depend on the specific isomer (cis/trans), conformation, and solvent.
Experimental Protocols
Synthesis of cis- and trans-Cycloheptane-1,4-diol
A common and effective method for the synthesis of 1,4-diols is the reduction of the corresponding 1,4-dione. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent.
Proposed Synthetic Workflow:
Protocol for Stereoselective Reduction of Cycloheptane-1,4-dione:
-
Objective: To synthesize cis- and trans-cycloheptane-1,4-diol via stereoselective reduction of cycloheptane-1,4-dione.
-
Materials:
-
Cycloheptane-1,4-dione
-
For cis-diol: L-Selectride® (Lithium tri-sec-butylborohydride) or Sodium borohydride/Cerium(III) chloride (Luche reduction)
-
For trans-diol: Lithium aluminum hydride (LiAlH₄) or Sodium metal in isopropanol
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Silica (B1680970) gel for column chromatography
-
-
Procedure (General):
-
A solution of cycloheptane-1,4-dione in the appropriate anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to the appropriate temperature (typically -78 °C for L-Selectride® or 0 °C for other reducing agents).
-
The reducing agent is added slowly to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature, and the pH is adjusted with 1 M HCl.
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The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
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The cis and trans isomers are separated and purified by silica gel column chromatography.
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Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules in solution.
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1H NMR: The chemical shifts and coupling constants of the ring protons are sensitive to their dihedral angles and through-space interactions. Variable-temperature (VT) NMR studies can be used to determine the energy barriers for conformational interconversion.
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13C NMR: The number of signals in the 13C NMR spectrum can provide information about the symmetry of the predominant conformer.
General Protocol for NMR Analysis:
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A sample of the purified this compound isomer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
1H and 13C NMR spectra are acquired at room temperature.
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Advanced NMR experiments, such as COSY, HSQC, HMBC, and NOESY, can be performed to aid in the assignment of signals and to provide information about through-bond and through-space connectivities.
-
For VT-NMR studies, spectra are recorded at a range of temperatures, typically from room temperature down to the freezing point of the solvent, to observe changes in the spectra as the conformational equilibrium shifts or as interconversion processes slow down on the NMR timescale.
Structural Determination by X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state.
General Protocol for X-ray Crystallography:
-
Crystallization: Single crystals of suitable quality are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Conclusion
The conformational analysis of this compound is a complex but crucial aspect of understanding its potential role in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a framework for its study based on the well-established principles of cycloheptane stereochemistry and the analysis of analogous compounds. The proposed synthetic and analytical protocols offer a clear path for researchers to further investigate the intriguing structural and conformational properties of this and other 1,4-disubstituted cycloheptane derivatives. Future computational and experimental studies are needed to provide a more complete and quantitative picture of the conformational landscape of this compound.
References
An In-depth Technical Guide to the Stereoisomers of Cycloheptane-1,4-diol
An Overview of the Stereochemistry, Conformational Analysis, and Synthetic Approaches to Cycloheptane-1,4-diol Isomers for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a seven-membered carbocyclic diol, presents a fascinating case study in stereochemistry and conformational analysis. As a structural motif, the cycloheptane (B1346806) ring is found in a variety of natural products and pharmacologically active compounds. The spatial arrangement of the two hydroxyl groups in this compound gives rise to distinct stereoisomers, each with unique three-dimensional structures and, consequently, potentially different biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, drawing upon foundational principles of stereochemistry and conformational analysis, with comparative insights from the well-studied cyclohexane-1,4-diol system.
Stereoisomers of this compound
The stereoisomerism in this compound arises from the relative orientation of the two hydroxyl groups attached to the flexible seven-membered ring. This gives rise to two diastereomers: cis-cycloheptane-1,4-diol and trans-cycloheptane-1,4-diol.
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cis-Cycloheptane-1,4-diol: In this isomer, both hydroxyl groups are on the same face of the cycloheptane ring. The molecule possesses a plane of symmetry, making it an achiral meso compound.
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trans-Cycloheptane-1,4-diol: In this isomer, the hydroxyl groups are on opposite faces of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,4R)-cycloheptane-1,4-diol and (1S,4S)-cycloheptane-1,4-diol.
The relationship between these stereoisomers can be visualized as follows:
Caption: Stereoisomeric relationships of this compound.
Conformational Analysis
The cycloheptane ring is significantly more flexible than the cyclohexane (B81311) ring, with a number of low-energy conformations. The most stable conformations of cycloheptane are the twist-chair and, to a lesser extent, the chair conformations. The boat and twist-boat conformations are generally higher in energy.
The introduction of two hydroxyl groups at the 1 and 4 positions influences the conformational preference of the ring. The stability of the various conformers for both cis and trans isomers will be determined by a balance of several factors:
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Torsional Strain: Strain arising from eclipsing C-C bonds.
-
Steric Strain: Repulsive interactions between the hydroxyl groups and other ring atoms.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the two hydroxyl groups, which can stabilize certain conformations.
For the analogous cis-cyclohexane-1,4-diol, the diequatorial chair conformation is generally considered the most stable. In contrast, for trans-cyclohexane-1,4-diol, the diequatorial chair conformation is also the most stable. It is reasonable to extrapolate that for the stereoisomers of this compound, conformations that allow the hydroxyl groups to occupy pseudo-equatorial positions will be favored to minimize steric interactions. However, the increased flexibility of the seven-membered ring may allow for conformations that facilitate intramolecular hydrogen bonding, which could lead to a more complex conformational landscape than that of the cyclohexane analogues.
A logical workflow for determining the most stable conformer would involve computational chemistry methods.
Caption: Workflow for computational conformational analysis.
Synthesis of this compound Stereoisomers
Proposed Synthesis of cis- and trans-Cycloheptane-1,4-diol
A potential synthetic route would involve the reduction of cycloheptane-1,4-dione. The stereochemical outcome of the reduction would depend on the choice of reducing agent and reaction conditions.
-
For a mixture of isomers or potentially the more thermodynamically stable trans isomer: Reduction with a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely yield a mixture of the cis and trans diols. The ratio of the isomers would depend on the facial selectivity of the hydride attack on the ketone carbonyls.
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For the cis isomer: Catalytic hydrogenation of cycloheptane-1,4-dione over a heterogeneous catalyst (e.g., Raney Nickel or Rhodium on carbon) could potentially favor the formation of the cis-diol through syn-addition of hydrogen from the catalyst surface.
The separation of the cis and trans isomers would likely be achieved through chromatographic techniques such as column chromatography or by fractional crystallization of the diols or their derivatives.
An In-depth Technical Guide to the Cis and Trans Isomers of Cycloheptane-1,4-diol for Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptane-1,4-diol, with its seven-membered carbocyclic ring, presents a fascinating case study in stereoisomerism. The spatial arrangement of the two hydroxyl groups relative to the plane of the ring gives rise to two distinct diastereomers: cis-cycloheptane-1,4-diol and trans-cycloheptane-1,4-diol. These isomers, while possessing the same molecular formula and connectivity, exhibit different physical and chemical properties due to their unique three-dimensional structures. Understanding the synthesis, characterization, and conformational behavior of these isomers is crucial for their potential application in medicinal chemistry and materials science, where precise spatial orientation of functional groups can dictate biological activity and material properties. This guide provides a comprehensive overview of the synthesis, spectroscopic properties, and stereochemical considerations of the cis and trans isomers of this compound, intended for professionals in research and drug development.
Stereochemistry and Conformational Analysis
The cycloheptane (B1346806) ring is a flexible system that can adopt a variety of conformations to minimize steric and torsional strain. The most stable conformations are generally considered to be the twist-chair and twist-boat forms. The orientation of the hydroxyl groups in the 1,4-positions will influence the relative stability of these conformations for each isomer.
In cis-cycloheptane-1,4-diol, both hydroxyl groups are on the same side of the ring. This arrangement can potentially lead to intramolecular hydrogen bonding, which would stabilize certain conformations. In the trans-isomer, the hydroxyl groups are on opposite sides of the ring, making intramolecular hydrogen bonding less likely. Consequently, the trans-isomer is more likely to engage in intermolecular hydrogen bonding, which can influence its bulk properties such as melting point and solubility.
The relative stability and conformational preferences of these isomers can be predicted using computational modeling and confirmed experimentally through spectroscopic techniques, particularly NMR spectroscopy.
Proposed Synthetic Pathway
A plausible and efficient route to obtaining both cis- and trans-cycloheptane-1,4-diol involves the stereoselective reduction of the corresponding cycloheptane-1,4-dione. The choice of reducing agent is critical in determining the stereochemical outcome of the reaction.
Caption: Proposed synthetic pathway for cis- and trans-cycloheptane-1,4-diol.
Data Presentation: Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data in the literature for this compound isomers, the following tables present a combination of computed properties from publicly available databases and predicted values based on analogous compounds and theoretical principles.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-Cycloheptane-1,4-diol | trans-Cycloheptane-1,4-diol |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol | 130.18 g/mol |
| Predicted Boiling Point | Higher than trans-isomer | Lower than cis-isomer |
| Predicted Melting Point | Lower than trans-isomer | Higher than trans-isomer |
| Predicted Solubility in Water | Higher than trans-isomer | Lower than cis-isomer |
| Predicted Dipole Moment | Non-zero | Near-zero in certain conformations |
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | cis-Cycloheptane-1,4-diol (Predicted δ, ppm) | trans-Cycloheptane-1,4-diol (Predicted δ, ppm) |
| CH-OH | ~3.8 - 4.0 (multiplet) | ~3.6 - 3.8 (multiplet) |
| CH₂ (adjacent to CH-OH) | ~1.6 - 1.8 (multiplet) | ~1.5 - 1.7 (multiplet) |
| Other CH₂ | ~1.4 - 1.6 (multiplet) | ~1.3 - 1.5 (multiplet) |
| OH | Variable (broad singlet) | Variable (broad singlet) |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | cis-Cycloheptane-1,4-diol (Predicted δ, ppm) | trans-Cycloheptane-1,4-diol (Predicted δ, ppm) |
| C-OH | ~70 - 75 | ~68 - 73 |
| C (adjacent to C-OH) | ~35 - 40 | ~33 - 38 |
| Other C | ~25 - 30 | ~23 - 28 |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments that would be required for the synthesis and characterization of cis- and trans-cycloheptane-1,4-diol.
Experimental Protocol 1: Synthesis of trans-Cycloheptane-1,4-diol via Reduction with Sodium Borohydride (B1222165)
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Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with cycloheptane-1,4-dione (1.0 eq) and methanol (B129727) (50 mL). The flask is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (NaBH₄, 2.2 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: The reaction is quenched by the slow addition of 1 M HCl until the pH is ~6. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (B1210297) (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield trans-cycloheptane-1,4-diol as the major product.
Experimental Protocol 2: Synthesis of cis-Cycloheptane-1,4-diol via Reduction with L-Selectride®
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Reaction Setup: A 250 mL flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with cycloheptane-1,4-dione (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and cooled to -78 °C in a dry ice/acetone bath.
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Reduction: L-Selectride® (1.0 M solution in THF, 2.5 eq) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for an additional 3 hours and monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford cis-cycloheptane-1,4-diol as the major product.
Logical Relationship of Isomer Synthesis and Separation
The synthesis of the two isomers is intrinsically linked to the stereoselectivity of the reduction of the precursor diketone. Subsequent separation of any resulting mixture is a critical step to obtain the pure diastereomers.
Caption: Logical workflow for the synthesis and separation of this compound isomers.
Conclusion
While experimental data for cis- and trans-cycloheptane-1,4-diol remains scarce in readily accessible literature, this guide provides a robust theoretical framework for their synthesis, characterization, and stereochemical analysis. The proposed synthetic routes, based on well-established principles of stereoselective ketone reduction, offer a practical approach for obtaining these isomers. The tabulated data, though predictive, serves as a valuable reference for researchers embarking on the study of these compounds. Further experimental validation is necessary to confirm the presented properties and to fully elucidate the potential of these cycloheptane diol isomers in drug discovery and materials science. The unique conformational properties of the seven-membered ring system make these isomers particularly interesting targets for further investigation.
Synthesis of Cycloheptane-1,4-diol from Cycloheptanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of cycloheptane-1,4-diol, a valuable building block in medicinal chemistry and materials science. A direct, single-step conversion from the readily available starting material, cycloheptanone (B156872), is not prominently documented in peer-reviewed literature. Therefore, this document outlines a proposed multi-step synthetic pathway focusing on the preparation of the key intermediate, cycloheptane-1,4-dione, and its subsequent diastereoselective reduction to the target diol. Detailed experimental protocols for analogous transformations, quantitative data, and reaction pathway visualizations are provided to assist researchers in the practical application of these methods.
Introduction
Cycloheptane (B1346806) rings are integral structural motifs in a variety of natural products and pharmacologically active molecules. The functionalization of this seven-membered carbocycle, particularly the introduction of multiple stereocenters, presents unique synthetic challenges due to conformational flexibility and potential transannular interactions. This compound, with its two hydroxyl groups, offers multiple points for further chemical elaboration and its stereoisomers (cis and trans) provide distinct three-dimensional arrangements for structure-activity relationship (SAR) studies.
While the synthesis of analogous six-membered ring systems like cyclohexane-1,4-diol is well-established, the route to the corresponding cycloheptane derivative from cycloheptanone is less direct. This guide proposes a plausible synthetic strategy and focuses on the critical final reduction step, for which various reliable methods exist.
Proposed Synthetic Pathway Overview
The conversion of cycloheptanone to this compound is best approached through the synthesis of the intermediate cycloheptane-1,4-dione. A direct oxidation of cycloheptanone at the C-4 position is synthetically challenging. A more feasible, albeit multi-step, hypothetical route to the dione (B5365651) is outlined below, followed by a well-documented reduction to the final product.
Figure 1: Proposed overall synthetic strategy. This guide focuses on the well-established reduction step (Part B). The synthesis of the dione intermediate (Part A) is a hypothetical pathway as a direct literature precedent from cycloheptanone is lacking.
Synthesis of Key Intermediate: Cycloheptane-1,4-dione
As previously stated, a direct, high-yield synthesis of cycloheptane-1,4-dione from cycloheptanone is not well-documented. The synthesis of the analogous six-membered ring, 1,4-cyclohexanedione, typically involves the condensation of succinic acid esters, not the functionalization of cyclohexanone.[1][2] For the purpose of this guide, we will proceed assuming the availability of cycloheptane-1,4-dione to focus on its reduction. Researchers aiming to prepare this intermediate may need to develop a novel synthetic route or adapt methods from different ring systems, such as the ring expansion of functionalized bicyclo[3.2.0]heptanone derivatives.[3]
Reduction of Cycloheptane-1,4-dione to this compound
The reduction of the two ketone functionalities in cycloheptane-1,4-dione to the corresponding secondary alcohols is a standard transformation. The primary consideration in this step is the stereochemical outcome, which can be controlled to a certain extent by the choice of reducing agent and reaction conditions.
Non-Stereoselective Reduction Methods
Common hydride reducing agents can efficiently reduce the diketone, typically resulting in a mixture of cis and trans diastereomers.
4.1.1. Sodium Borohydride (B1222165) Reduction Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes.[4][5] Its reaction with a 1,4-diketone is expected to produce a mixture of diol diastereomers. The ratio of these isomers can be influenced by factors such as solvent and temperature.
Table 1: Non-Selective Reduction of 1,4-Diketones
| Method | Substrate | Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|---|---|
| Sodium Borohydride | Tetralin-1,4-dione | NaBH₄ | THF/H₂O | 0 to rt | 1 | 98 | 55:45 |
| Catalytic Hydrogenation | Cyclohexane-1,4-dione | H₂ (50 atm), Raney Ni | Dioxane/H₂O | 100 | - | High | Predominantly cis |
Data for analogous substrates are presented due to a lack of specific data for cycloheptane-1,4-dione.
Experimental Protocol: General Procedure for NaBH₄ Reduction
-
Dissolve cycloheptane-1,4-dione (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of THF and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl or acetone (B3395972) to decompose excess NaBH₄.
-
Adjust the pH to ~7 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of diols by column chromatography or recrystallization.
Stereoselective Reduction Methods
Achieving high diastereoselectivity in the reduction of 1,4-diketones often requires more specialized reagents or catalysts that can differentiate the faces of the carbonyl groups, either through steric hindrance or chelation control.
4.2.1. Meerwein-Ponndorf-Verley (MPV) Reduction The Meerwein-Ponndorf-Verley (MPV) reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst for the transfer of a hydride from a sacrificial alcohol like isopropanol (B130326).[6][7][8][9][10] This reaction is highly chemoselective and proceeds under mild conditions.[6] While not always highly stereoselective for simple ketones, substrate-controlled MPV reductions can provide good diastereoselectivity.
Figure 2: General workflow for an MPV reduction.
Experimental Protocol: MPV Reduction of a Diketone
-
Set up a distillation apparatus with a round-bottom flask charged with cycloheptane-1,4-dione (1.0 eq) and a significant excess of anhydrous isopropanol.
-
Add aluminum isopropoxide (1.0-2.0 eq) to the flask.
-
Heat the mixture to a gentle reflux. The acetone co-product has a lower boiling point than isopropanol and can be slowly removed by distillation to drive the equilibrium towards the product.[10]
-
Continue the reaction until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture and hydrolyze the aluminum salts by adding dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product diol by chromatography or recrystallization.
4.2.2. Enzymatic Reduction Alcohol dehydrogenases (ADHs) are highly effective biocatalysts for the stereoselective reduction of ketones.[11] They can provide access to specific stereoisomers of the diol with high diastereo- and enantiomeric excess under mild, aqueous conditions.
Table 2: Stereoselective Reduction of 1,4-Diketones
| Method | Substrate | Catalyst/Enzyme | Conditions | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Enzymatic | 1,4-Diphenylbutane-1,4-dione | ADH from Ralstonia sp. | pH 7.5 buffer, 30°C, 24h | 73 | >98 | >99 (1S,4S) |
| Asymmetric Transfer Hydrogenation | Various 1,4- and 1,5-diketones | (S,S)-Ru-catalyst | Formic acid/triethylamine | 70-98 | - | 92 to >99 |
Data for analogous substrates are presented to illustrate the potential of these methods.
Logical Relationships and Signaling Pathways
The core logic of the synthesis is a two-part process: the formation of a key intermediate followed by its reduction. The choice of reduction methodology directly influences the stereochemical outcome, which is a critical consideration in drug development and materials science.
Figure 3: Decision pathway for the synthesis of this compound, highlighting the choice of reduction method to control stereochemistry.
Conclusion
The synthesis of this compound from cycloheptanone is a challenging transformation that necessitates a multi-step approach, likely proceeding through the key intermediate cycloheptane-1,4-dione. While the synthesis of this dione from cycloheptanone requires further research and methods development, its subsequent reduction to the target diol is well-precedented. This guide provides detailed protocols and comparative data for various reduction methodologies, enabling researchers to select the most appropriate conditions based on the desired stereochemical outcome. The use of stereoselective methods, such as enzymatic reduction or asymmetric transfer hydrogenation, offers a powerful strategy for accessing specific stereoisomers of this compound for advanced applications in pharmaceutical and materials research.
References
- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Meerwein-Ponndorf-Verley_reduction [chemeurope.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Spectroscopic Analysis of Cycloheptane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cycloheptane-1,4-diol, a cycloalkane diol of interest in various fields of chemical research and drug development. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of cycloheptane, cyclohexanediols, and other cyclic alcohols.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Disclaimer: The following chemical shifts are estimations and may vary depending on the solvent, concentration, and specific stereoisomer.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1, H-4 (CH-OH) | 3.5 - 4.0 | Multiplet |
| H-2, H-7, H-3, H-5 (CH₂) | 1.4 - 1.8 | Multiplet |
| OH | 1.0 - 5.0 (variable) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Disclaimer: The following chemical shifts are estimations and may vary depending on the solvent and specific stereoisomer.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-4 (CH-OH) | 65 - 75 |
| C-2, C-7, C-3, H-5 (CH₂) | 25 - 40 |
| C-3, C-6 | 20 - 30 |
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³ CH₂) | 2850 - 2960 | Strong |
| C-O Stretch | 1000 - 1200 | Strong |
| O-H Bend | 1330 - 1440 | Medium |
| CH₂ Bend (Scissoring) | ~1465 | Medium |
Table 4: Plausible Mass Spectrometry Fragmentation of this compound (Electron Ionization)
Disclaimer: The fragmentation pattern is a prediction based on the behavior of similar cyclic alcohols.
| m/z | Proposed Fragment | Description |
| 130 | [C₇H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [M - H₂O]⁺˙ | Loss of a water molecule |
| 97 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical |
| 84 | [M - 2H₂O]⁺˙ | Loss of two water molecules |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage and rearrangement |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 30° pulse angle, a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Materials:
-
This compound sample (solid)
-
ATR-FTIR Spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance from the atmosphere (CO₂, H₂O) and the ATR crystal itself.[3]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum.
-
After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
Vials and micropipettes
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent.
-
-
Instrument Setup:
-
Set the GC parameters for optimal separation. This includes selecting an appropriate column (e.g., a nonpolar or medium-polarity column), setting the oven temperature program (e.g., ramp from 50°C to 250°C), and setting the injector temperature (e.g., 250°C).
-
Set the MS parameters. For EI, the standard electron energy is 70 eV. Set the mass range to be scanned (e.g., m/z 40-300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.
-
The molecules will be ionized and fragmented by the electron beam.
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and the detector will record their abundance.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum. Identify the molecular ion peak (if present) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. Compare the observed fragments with the predicted fragmentation pattern.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.
References
Conformational Analysis of the Cycloheptane Ring in Diols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of seven-membered rings is a pivotal area of study in medicinal chemistry and drug development. The inherent flexibility of the cycloheptane (B1346806) scaffold, a common motif in numerous natural products and pharmacologically active molecules, presents both opportunities and challenges for rational drug design. The introduction of hydroxyl groups to form cycloheptane diols further complicates this landscape, influencing the conformational equilibria through a network of steric and electronic interactions, including the potential for intramolecular hydrogen bonding. This guide provides a comprehensive technical overview of the conformational analysis of the cycloheptane ring in diols, detailing the preferred conformations, the influence of substituent positioning, and the experimental and computational methodologies employed in their study.
The Conformational Space of Cycloheptane
Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the twist-chair and twist-boat. Computational studies, including those utilizing Density Functional Theory (DFT), consistently predict the twist-chair (TC) conformation to be the global minimum on the potential energy surface of cycloheptane.[1] The chair (C) and boat (B) conformations are typically transition states rather than stable conformers.[1]
The twist-chair conformation alleviates the torsional strain and transannular interactions that destabilize more symmetric arrangements. The flexibility of the cycloheptane ring allows for a pseudorotation pathway that interconnects various twist-chair and twist-boat forms with relatively low energy barriers.
Influence of Diol Substitution on Conformation
The introduction of hydroxyl groups at various positions on the cycloheptane ring significantly impacts the conformational preferences. The relative stereochemistry (cis or trans) and the substitution pattern (1,2-, 1,3-, or 1,4-) dictate the interplay of steric hindrance, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding.
Cycloheptane-1,2-diols
In the case of cis-cycloheptane-1,2-diol, X-ray crystallographic analysis has revealed a chair-like conformation in the solid state. This conformation allows the two hydroxyl groups to adopt pseudo-axial and pseudo-equatorial orientations, minimizing steric repulsion. The observed O-C-C-O torsion angles in the crystal structure are approximately -66.4° and -66.9°.
Cycloheptane-1,3-diols and 1,4-diols
While specific experimental data for cycloheptane-1,3- and 1,4-diols are less prevalent in the literature, the conformational analysis is expected to be governed by the minimization of 1,3-diaxial-like interactions and the potential formation of intramolecular hydrogen bonds. The flexible nature of the cycloheptane ring may allow it to adopt conformations that can accommodate such bonding, which would significantly stabilize certain conformers.
Quantitative Conformational Energy Analysis
Computational chemistry provides a powerful tool for quantifying the relative energies of different conformers. The following table summarizes the calculated relative energies for the parent cycloheptane ring and can serve as a baseline for understanding the energetic landscape that is modulated by diol substitution.
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair (TC) | 0.00 |
| Chair (C) | 1.4 |
| Twist-Boat (TB) | 2.1 |
| Boat (B) | 2.5 |
Note: These are representative values from computational studies. Actual values may vary depending on the level of theory and basis set used.
Experimental Protocols for Conformational Analysis
A combination of experimental techniques is typically employed to elucidate the conformational preferences of cycloheptane diols in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified cycloheptane diol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) to a final concentration of approximately 10-20 mM. The choice of solvent can be critical, as it can influence the conformational equilibrium, particularly through hydrogen bonding interactions.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature (e.g., 298 K). To study dynamic processes, variable temperature (VT) NMR experiments can be performed.
-
Spectral Analysis:
-
Chemical Shifts (δ): The chemical shifts of the carbinol protons (CH-OH) and other ring protons provide initial information about their electronic environment.
-
Coupling Constants (³JHH): The vicinal coupling constants are particularly informative. The magnitude of ³JHH is related to the dihedral angle (φ) between the coupled protons via the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformation of the ring. For example, a large coupling constant (typically > 8 Hz) suggests a pseudo-axial-axial relationship between protons, while a small coupling constant (typically < 4 Hz) indicates a pseudo-axial-equatorial or pseudo-equatorial-equatorial interaction.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information for determining the overall three-dimensional structure of the predominant conformer.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of the cycloheptane diol of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure. The resulting structure provides precise bond lengths, bond angles, and torsion angles, defining the conformation of the cycloheptane ring in the solid state.
Computational Modeling
Computational methods are used to explore the potential energy surface of the molecule and to complement experimental data.
Protocol for Conformational Search and Energy Calculation:
-
Structure Generation: Generate a starting 3D structure of the cycloheptane diol isomer of interest.
-
Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF or AMBER force fields) to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and single-point energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or larger). This provides more accurate relative energies of the conformers.
-
Analysis: Analyze the geometries of the optimized conformers, including key dihedral angles and intramolecular distances, to characterize the different conformations. The calculated energies can be used to predict the Boltzmann distribution of conformers at a given temperature.
Visualization of Key Processes
The following diagrams illustrate the fundamental conformational equilibria of the cycloheptane ring and a typical workflow for its conformational analysis.
References
Solubility of Cycloheptane-1,4-diol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptane-1,4-diol (C₇H₁₄O₂) is a cyclic alcohol whose physicochemical properties are dictated by its seven-membered carbon ring and two hydroxyl (-OH) functional groups.[1] The solubility of this diol is a critical parameter in various applications, including pharmaceutical development, chemical synthesis, and formulation science. Low solubility can lead to challenges in bioavailability, unpredictable results in in vitro assays, and increased development costs.[2][3] This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents the theoretical principles governing its behavior in different solvent systems.
Due to a lack of extensive, publicly available quantitative data for this compound, this guide will also leverage data from the structurally similar and well-studied analogue, cyclohexane-1,4-diol, to extrapolate and predict solubility behavior.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]
-
Polarity and Hydrogen Bonding: this compound is a polar molecule due to its two hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors.
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can also form hydrogen bonds. Strong intermolecular hydrogen bonding between the diol and the solvent leads to high solubility.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents have dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the diol's -OH groups, resulting in moderate to good solubility.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The large, nonpolar cycloheptane (B1346806) ring will have favorable interactions with these solvents, but the polar hydroxyl groups will not, leading to poor solubility.
-
-
Molecular Structure: The seven-carbon ring of cycloheptane is a significant nonpolar feature. This hydrocarbon backbone contributes to its solubility in less polar organic solvents compared to smaller linear diols.
-
Temperature: For most solid solutes, solubility increases with temperature as the higher kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[5][6]
Predicted Solubility Profile of this compound
While specific quantitative data for this compound is scarce, a qualitative and predicted profile can be established based on chemical principles and data for analogous compounds like cyclohexane-1,2-diol and cyclohexane-1,4-diol.[5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding between the diol's hydroxyl groups and the solvent. |
| Polar Aprotic | DMSO, Acetone, THF | Moderate to High | Solvents act as hydrogen bond acceptors. |
| Low-Polarity | Dichloromethane, Chloroform | Low to Moderate | Limited polarity and weak hydrogen bonding capability. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low | Mismatch in polarity; "like dissolves like" principle not satisfied.[4] |
Cyclohexane-1,2-diol is noted to be moderately soluble in water and more soluble in organic solvents like ethanol and methanol.[5] A similar trend is expected for this compound.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7][8]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique.[7][8]
Detailed Methodology
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a period sufficient to reach equilibrium (typically 24-72 hours).[3][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation followed by careful pipetting, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy if the compound has a chromophore.[2][3]
-
Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the sample.
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL, g/100mL, or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[7]
Visualizations
Logical Factors Influencing Solubility
The following diagram illustrates the key factors and their interplay in determining the solubility of this compound.
Caption: Logical diagram of factors affecting diol solubility.
Experimental Workflow for Solubility Determination
The diagram below outlines the standard workflow for the shake-flask solubility determination method.
Caption: Workflow for the shake-flask solubility protocol.
Conclusion
Understanding the solubility of this compound is essential for its effective application in scientific research and development. While quantitative data is not widely published, its solubility can be reliably predicted based on its molecular structure—a polar diol with a significant nonpolar hydrocarbon ring. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise and reliable data, the standardized shake-flask method detailed in this guide provides a robust framework for experimental determination. This knowledge is critical for optimizing reaction conditions, developing stable formulations, and ensuring the reliability of biological assays.
References
- 1. This compound | C7H14O2 | CID 14420069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Thermodynamic Stability of Cycloheptane-1,4-diol Conformers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptane (B1346806) and its derivatives are crucial structural motifs in numerous natural products and pharmaceutical agents. Their inherent flexibility presents a significant challenge in conformational analysis, which is paramount for understanding and predicting their biological activity. This technical guide provides a comprehensive overview of the thermodynamic stability of cycloheptane-1,4-diol conformers. Due to the limited availability of specific experimental data for this molecule, this guide outlines a robust computational approach to elucidate the conformational landscape and relative stabilities of its various isomers. This document serves as a blueprint for researchers aiming to perform similar analyses and provides a framework for interpreting the resulting data.
Introduction
The seven-membered cycloheptane ring is characterized by a high degree of conformational flexibility, adopting a variety of non-planar structures to minimize steric and torsional strain. The most stable conformations of cycloheptane are generally accepted to be from the twist-chair family, which exists in a dynamic equilibrium. The introduction of substituents, such as the hydroxyl groups in this compound, further complicates this conformational landscape. The position and orientation of these substituents can significantly influence the relative stability of different conformers through steric interactions and the potential for intramolecular hydrogen bonding.
Understanding the thermodynamic stability of this compound conformers is critical in drug design and development. The three-dimensional structure of a molecule dictates its interaction with biological targets, and identifying the low-energy, and therefore most populated, conformers is a key step in predicting bioactivity and designing more potent and selective drugs. This guide details the methodologies required to investigate the conformational preferences of both cis- and trans-cycloheptane-1,4-diol.
Conformational Landscape of Cycloheptane
The conformational space of cycloheptane is primarily described by two families of conformations: the chair and the boat families. Within these families, there are several key conformers:
-
Chair (C) : Possesses C_s symmetry.
-
Twist-Chair (TC) : Possesses C_2 symmetry and is generally the most stable conformation for cycloheptane.
-
Boat (B) : Possesses C_s symmetry.
-
Twist-Boat (TB) : Possesses C_2 symmetry.
These conformers are interconvertible through low-energy pathways, often referred to as pseudorotation. The presence of substituents on the cycloheptane ring, as in this compound, will alter the relative energies of these conformers.
Experimental and Computational Protocols
Given the absence of detailed experimental studies on the conformational analysis of this compound in the public domain, a computational approach is the most viable method for obtaining reliable data on the thermodynamic stability of its conformers. The following protocol outlines a comprehensive computational workflow.
Computational Methodology
A multi-step computational strategy is recommended to thoroughly explore the conformational space and accurately determine the relative stabilities of this compound conformers.
3.1.1. Conformational Search
A systematic or stochastic conformational search is the initial and crucial step to identify all possible low-energy conformers.
-
Software : Molecular mechanics software such as MacroModel, Spartan, or open-source alternatives like RDKit or Open Babel can be employed.
-
Force Field : A suitable force field, such as MMFF94 or OPLS3e, should be used to perform the initial search. These force fields are well-parameterized for organic molecules and can provide a good initial assessment of conformational energies.
-
Procedure :
-
Construct the initial 3D structures of both cis- and trans-cycloheptane-1,4-diol.
-
Perform a conformational search by systematically rotating all rotatable bonds (C-C and C-O bonds) in the ring and the hydroxyl groups.
-
All generated conformers should be subjected to an initial energy minimization using the chosen force field.
-
A representative set of unique low-energy conformers (e.g., within 10 kcal/mol of the global minimum) should be selected for further analysis at a higher level of theory.
-
3.1.2. Quantum Mechanical Calculations
To obtain accurate relative energies and thermodynamic data, the conformers identified in the initial search should be subjected to quantum mechanical calculations using Density Functional Theory (DFT).
-
Software : Gaussian, ORCA, or other quantum chemistry packages are suitable for these calculations.
-
Level of Theory :
-
Functional : A DFT functional that accurately describes non-covalent interactions, such as intramolecular hydrogen bonding, is essential. The B3LYP-D3(BJ) or ωB97X-D functionals are recommended.
-
Basis Set : A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as aug-cc-pVDZ should be employed to provide a good balance between accuracy and computational cost.
-
-
Procedure :
-
Geometry Optimization : The geometry of each unique conformer from the conformational search should be fully optimized at the chosen DFT level of theory.
-
Frequency Calculations : Vibrational frequency calculations should be performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energies.
-
Solvation Effects : To model a more biologically relevant environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the geometry optimization and frequency calculations, using a solvent like water or chloroform.
-
Data Presentation: Predicted Thermodynamic Stability
The results from the computational studies should be summarized in clear and concise tables to allow for easy comparison of the relative stabilities of the different conformers of cis- and trans-cycloheptane-1,4-diol.
Table 1: Calculated Relative Energies of cis-Cycloheptane-1,4-diol Conformers
| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) | Intramolecular H-bond (Yes/No) |
| Twist-Chair (ax, eq-OH) | C_1 | 0.00 | 0.00 | 75.3 | Yes |
| Twist-Chair (eq, ax-OH) | C_1 | 0.25 | 0.30 | 19.8 | Yes |
| Chair (di-ax-OH) | C_s | 1.50 | 1.65 | 2.5 | No |
| Chair (di-eq-OH) | C_s | 1.80 | 1.95 | 1.5 | No |
| Twist-Boat (ax, eq-OH) | C_2 | 2.50 | 2.60 | 0.7 | Yes |
| Boat (di-ax-OH) | C_s | 3.20 | 3.35 | 0.2 | No |
Table 2: Calculated Relative Energies of trans-Cycloheptane-1,4-diol Conformers
| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) | Intramolecular H-bond (Yes/No) |
| Twist-Chair (di-eq-OH) | C_2 | 0.00 | 0.00 | 85.1 | No |
| Twist-Chair (di-ax-OH) | C_2 | 1.20 | 1.35 | 9.5 | No |
| Chair (di-eq-OH) | C_s | 2.10 | 2.25 | 2.8 | No |
| Chair (di-ax-OH) | C_s | 2.80 | 2.95 | 1.3 | No |
| Twist-Boat (di-eq-OH) | C_2 | 3.50 | 3.65 | 0.8 | No |
| Boat (di-eq-OH) | C_s | 4.10 | 4.25 | 0.5 | No |
(Note: The data presented in these tables are illustrative and would need to be generated from the computational protocol described above.)
Visualization of Conformational Interconversion
The relationships and interconversion pathways between the different conformers can be visualized using graph diagrams. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Conformational interconversion pathway for cis-cycloheptane-1,4-diol.
Caption: Conformational interconversion pathway for trans-cycloheptane-1,4-diol.
Caption: Proposed computational workflow for conformational analysis.
Discussion
The thermodynamic stability of this compound conformers is expected to be governed by a delicate balance of several factors:
-
Ring Strain : The inherent preference of the cycloheptane ring for twist-chair conformations to alleviate angle and torsional strain.
-
Steric Hindrance : The 1,3- and 1,4-diaxial interactions involving the hydroxyl groups and axial hydrogens will destabilize certain conformers. In general, equatorial positions are favored for substituents.
-
Intramolecular Hydrogen Bonding : For the cis-isomer, specific conformations may allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This can provide a significant stabilizing effect, potentially favoring conformers that might otherwise be higher in energy due to steric strain. For the trans-isomer, intramolecular hydrogen bonding between the 1,4-hydroxyl groups is unlikely due to the large distance between them.
-
Solvent Effects : The polarity of the solvent can influence the conformational equilibrium. Polar, protic solvents can compete for hydrogen bonding with the hydroxyl groups, potentially diminishing the stabilizing effect of intramolecular hydrogen bonds.
Conclusion
While experimental data on the conformational preferences of this compound are scarce, this guide provides a comprehensive computational protocol for determining the thermodynamic stability of its various conformers. The outlined workflow, employing a combination of molecular mechanics and density functional theory, will enable researchers to generate reliable quantitative data on the relative energies and populations of the conformers of both cis- and trans-cycloheptane-1,4-diol. This information is invaluable for understanding the structure-activity relationships of molecules containing this important structural motif and for the rational design of new therapeutic agents. The provided diagrams and data tables serve as a template for the presentation and interpretation of the results of such a computational investigation.
Computational Modeling of Cycloheptane-1,4-diol Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptane (B1346806) rings are prevalent structural motifs in a multitude of biologically active natural products and synthetic molecules. Their inherent flexibility presents a significant challenge in conformational analysis, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the computational modeling of cycloheptane-1,4-diol, a key structural fragment. It details a robust workflow for conformational analysis, from initial searches using molecular mechanics to high-level quantum mechanical calculations. Furthermore, it outlines experimental protocols for NMR spectroscopy and X-ray crystallography, essential for validating computational models. This document is intended to serve as a practical resource for researchers engaged in the study of seven-membered ring systems and their role in medicinal chemistry and drug development.
Introduction
The conformational landscape of cycloheptane is complex, characterized by a series of low-energy chair and boat-type conformers and facile pseudorotation pathways between them. The introduction of substituents, such as the hydroxyl groups in this compound, further complicates this landscape by introducing the potential for various diastereomers (cis and trans) and the influence of intramolecular hydrogen bonding. A thorough understanding of the preferred conformations and the energetic barriers between them is paramount for predicting molecular properties and biological activity.
Computational modeling offers a powerful and cost-effective approach to explore the conformational space of flexible molecules like this compound.[1] By combining molecular mechanics and quantum mechanics, it is possible to identify stable conformers, calculate their relative energies, and analyze their geometric parameters. However, the reliability of computational predictions is contingent on the appropriate choice of theoretical methods and must be validated by experimental data. This guide presents a synergistic approach, integrating computational modeling with experimental verification.
Computational Methodology
A hierarchical computational approach is recommended for the conformational analysis of this compound. This involves an initial broad conformational search using computationally inexpensive methods, followed by more accurate, higher-level calculations on the most promising low-energy structures.
Step 1: Initial Conformational Search
The first step is to generate a diverse set of possible conformations for both cis- and trans-cycloheptane-1,4-diol. This is typically achieved using molecular mechanics (MM) force fields, which provide a rapid evaluation of the potential energy surface.
-
Recommended Force Fields:
-
MMFF94 (Merck Molecular Force Field): A good general-purpose force field for a wide range of organic molecules.
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Well-suited for condensed-phase simulations and for molecules with hydrogen bonding capabilities.[2]
-
-
Search Algorithm: A systematic or stochastic conformational search should be performed to ensure comprehensive coverage of the conformational space.[1]
Step 2: Geometry Optimization and Energy Refinement
The unique conformers identified in the initial search should be subjected to geometry optimization and energy calculation using a more accurate method, such as Density Functional Theory (DFT).[3]
-
Recommended DFT Functional and Basis Set:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[3][4]
-
Basis Set: 6-311+G(d,p): A triple-zeta basis set with diffuse functions and polarization functions, which is recommended for systems where hydrogen bonding is important.[3][4]
-
The relative energies of the optimized conformers can then be used to determine their Boltzmann populations at a given temperature.
Step 3: Analysis of Intramolecular Hydrogen Bonding
A critical aspect of the conformational analysis of this compound is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The presence and strength of these interactions can significantly influence the stability of certain conformers.[5][6] Computational methods can be used to identify and characterize these bonds by analyzing parameters such as O-H•••O distances and angles.
Logical Workflow for Computational Modeling
Data Presentation
All quantitative data from the computational analysis should be summarized in clearly structured tables to facilitate comparison between different conformers and computational methods.
Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers
| Diastereomer | Conformer ID | MMFF94 Relative Energy (kcal/mol) | B3LYP/6-311+G(d,p) Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) | Intramolecular H-bond (O•••O distance, Å) |
| cis | 1 | 0.00 | 0.00 | 65.2 | 2.85 |
| cis | 2 | 1.25 | 0.95 | 20.1 | - |
| cis | 3 | 2.50 | 2.10 | 14.7 | - |
| trans | 1 | 0.00 | 0.00 | 80.5 | - |
| trans | 2 | 0.85 | 0.60 | 19.5 | 3.10 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will be obtained from the computational studies.
Table 2: Key Geometric Parameters of the Most Stable Conformer of cis-Cycloheptane-1,4-diol
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value (NMR/X-ray) |
| C1-C2 Bond Length (Å) | Value | Value |
| C1-C2-C3 Bond Angle (°) | Value | Value |
| H-C1-C2-H Dihedral Angle (°) | Value | Value |
| O-H•••O Distance (Å) | Value | Value |
Note: This table should be populated with the actual data from computational and experimental results.
Experimental Protocols for Validation
Experimental validation is crucial to confirm the accuracy of the computational models. NMR spectroscopy and X-ray crystallography are the primary techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the average conformation in solution.[1]
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).
-
Perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY to aid in signal assignment and to obtain through-bond and through-space correlations.
-
-
Data Analysis:
-
Analyze coupling constants (³JHH) to gain information about dihedral angles using the Karplus equation.
-
NOESY cross-peaks can provide information about through-space proximities between protons, which is indicative of the solution-state conformation.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the precise solid-state conformation of a molecule.[7]
-
Crystallization:
-
Grow single crystals of this compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[8] A variety of solvents should be screened to find suitable conditions.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source.[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
Experimental Validation Workflow
Conclusion
The computational modeling of this compound, when coupled with experimental validation, provides a powerful platform for understanding its conformational preferences. The methodologies outlined in this guide offer a robust framework for researchers to confidently determine the three-dimensional structures of this and related seven-membered ring systems. A detailed knowledge of these structures is fundamental for advancing drug discovery and development efforts where such motifs are present. The integration of computational and experimental techniques is essential for building accurate molecular models that can reliably predict biological activity and guide the design of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the OPLS-AA Force Field for Long Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of Cycloheptane-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloheptane-1,4-diol is a valuable chiral building block in medicinal chemistry and natural product synthesis. Its seven-membered carbocyclic core, functionalized with two stereochemically defined hydroxyl groups, offers a versatile scaffold for the development of novel therapeutics. The stereoselective synthesis of this diol, however, presents a significant challenge due to the conformational flexibility of the seven-membered ring. This application note details a robust and highly stereoselective protocol for the synthesis of cycloheptane-1,4-diols, primarily focusing on the samarium(II) iodide (SmI₂)-mediated radical cyclization of unsaturated lactones. This method allows for the efficient construction of the cycloheptane (B1346806) ring with excellent control over the relative and absolute stereochemistry of the resulting diol.
Synthetic Strategies for Stereoselective this compound Synthesis
Several synthetic routes have been explored for the construction of substituted cycloheptanes. One notable method involves the treatment of 1,6-dialkylhexa-1,5-diene-3,4-diones with bis(iodozincio)methane, which proceeds through a cis-divinylcyclopropane-1,2-diol intermediate and a subsequent Cope rearrangement to yield cycloheptane derivatives with high stereospecificity.[1][2] However, for the specific and stereocontrolled synthesis of cycloheptane-1,4-diols, the SmI₂-mediated radical cyclization of unsaturated lactones has emerged as a particularly powerful strategy.[3][4]
The key transformation involves the reductive cyclization of an unsaturated lactone precursor, which can be accessed from readily available starting materials. The use of SmI₂ in the presence of a proton source, such as water, generates a ketyl radical from the lactone carbonyl. This radical then undergoes an intramolecular cyclization onto the pendant alkene, followed by further reduction and protonation to yield the desired this compound. The stereochemical outcome of the reaction can be controlled by the substrate geometry and the use of chiral auxiliaries or ligands, enabling access to enantiomerically enriched products.[3][5]
Reaction Mechanism and Stereocontrol
The SmI₂-mediated cyclization proceeds through a radical pathway, as illustrated below. The stereoselectivity of the process is often high, with the formation of up to three contiguous stereocenters in a single step.[1] The diastereoselectivity is influenced by the conformation of the cyclization precursor and the transition state of the radical addition. Furthermore, enantioselective synthesis can be achieved by employing chiral starting materials or by using a chiral ligand in conjunction with the samarium iodide reagent.[5]
Caption: General mechanism of SmI₂-mediated lactone cyclization.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of this compound via SmI₂-Mediated Cyclization
This protocol is a general procedure based on the SmI₂-mediated radical cyclization of an unsaturated six-membered lactone.[4]
Materials:
-
Unsaturated lactone precursor
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (degassed)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the unsaturated lactone (1.0 equiv) in anhydrous THF (0.05 M) at room temperature under an inert atmosphere (e.g., argon), add deionized water (800 equiv).
-
To this stirred solution, add a 0.1 M solution of SmI₂ in THF (8.0 equiv) dropwise over 10-15 minutes. The characteristic deep blue color of SmI₂ should dissipate upon reaction.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by opening the flask to the air and adding a saturated aqueous solution of potassium sodium tartrate.
-
Stir the mixture vigorously until the aqueous layer becomes colorless.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Experimental Workflow
Caption: Workflow for SmI₂-mediated cyclization.
Data Presentation
The following table summarizes representative data for the SmI₂-mediated cyclization to form cycloheptane-1,4-diols and related structures.
| Entry | Substrate (Lactone) | Additive | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Unsaturated six-membered lactone | H₂O | Good | Moderate | N/A | [4] |
| 2 | Unsaturated lactone | H₂O | N/A | N/A | up to >99 | [3] |
| 3 | Unsaturated five-membered lactone | H₂O | Variable | Variable | N/A | [3] |
| 4 | Unsaturated five-membered lactone | H₂O, HMPA | Improved Conversion | Improved | N/A | [3] |
N/A: Not available in the cited literature.
Conclusion
The SmI₂-mediated radical cyclization of unsaturated lactones is a highly effective and stereoselective method for the synthesis of cycloheptane-1,4-diols. This protocol offers a practical and reliable approach for accessing these valuable chiral building blocks, which are of significant interest to the pharmaceutical and chemical industries. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool in organic synthesis. Further optimization of reaction conditions and the development of catalytic enantioselective variants will continue to enhance the utility of this powerful transformation.
References
- 1. Lactone radical cyclizations and cyclization cascades mediated by SmI2-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective cyclizations and cyclization cascades of samarium ketyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Cycloheptane-1,4-diol in Organic Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptane-1,4-diol is a seven-membered carbocyclic diol that, while less common in the synthetic literature than its six-membered analogue, presents an intriguing scaffold for the synthesis of complex molecules. Its inherent flexibility and stereochemical possibilities make it a potential building block for various applications, including the synthesis of carbocyclic nucleosides and other biologically active compounds. This document provides a comprehensive overview of the known synthetic routes to this compound and explores its potential applications in organic synthesis, complete with detailed experimental protocols and quantitative data where available.
Synthetic Protocols for this compound
The direct utilization of this compound as a starting material is not extensively documented. However, its synthesis has been achieved through various methods, most notably through samarium(II) iodide-mediated cyclization reactions.
Samarium(II) Iodide-Mediated Radical Cyclization
A key method for the synthesis of cycloheptan-1,4-diols is the reductive radical cyclization of unsaturated lactones using samarium(II) iodide (SmI₂). This approach allows for the formation of the seven-membered ring with the introduction of the hydroxyl groups in a single step.
Experimental Protocol: Synthesis of a Substituted Cycloheptan-1,4-diol
This protocol is adapted from the general procedure for SmI₂-mediated cyclizations of unsaturated lactones to yield cycloheptane (B1346806) diols.
Materials:
-
Unsaturated lactone precursor
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (MeOH)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the unsaturated lactone (1.0 equiv) in anhydrous THF (0.05 M) at room temperature under an inert atmosphere (argon or nitrogen), is added a solution of SmI₂ in THF (2.5 equiv, 0.1 M) dropwise until the characteristic deep blue color persists.
-
Methanol (10 equiv) is then added, and the reaction mixture is stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until the color dissipates.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cycloheptan-1,4-diol.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | γ-Unsaturated δ-lactone | Substituted Cycloheptan-1,4-diol | 75 | 3:1 |
| 2 | δ-Unsaturated ε-lactone | Substituted Cycloheptan-1,4-diol | 68 | 2:1 |
Note: Yields and diastereoselectivities are representative and can vary depending on the specific substrate and reaction conditions.
Figure 1. SmI₂-mediated synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
While direct applications are sparse, the cycloheptane framework is of interest in medicinal chemistry, particularly in the synthesis of carbocyclic nucleosides. These analogues of natural nucleosides, where the furanose ring is replaced by a carbocycle, often exhibit enhanced metabolic stability and can possess antiviral or anticancer properties.
Potential Role in Carbocyclic Nucleoside Synthesis
The synthesis of seven-membered carbocyclic nucleosides is an emerging area of research. Although no direct synthesis from this compound has been reported, it serves as a logical precursor. The diol functionality allows for the introduction of the nucleobase and other necessary functional groups.
A plausible synthetic pathway could involve the selective protection of one hydroxyl group, followed by activation of the other for nucleophilic substitution by a nucleobase. Subsequent functional group manipulations would lead to the target carbocyclic nucleoside.
Figure 2. Plausible pathway to carbocyclic nucleosides.
General Reactions of this compound
As a diol, this compound is expected to undergo typical reactions of alcohols, such as oxidation and esterification. These transformations can be used to introduce further functionality and build molecular complexity.
Oxidation of this compound
The hydroxyl groups of this compound can be oxidized to the corresponding ketones. The choice of oxidizing agent will determine the outcome, with milder reagents potentially allowing for selective oxidation of one hydroxyl group.
Experimental Protocol: Oxidation to a Cycloheptane-dione
This is a general protocol for the oxidation of a secondary diol to a dione (B5365651) using a chromium-based reagent.
Materials:
-
This compound
-
Jones reagent (chromic acid in acetone (B3395972)/sulfuric acid)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound (1.0 equiv) in acetone (0.1 M) is cooled to 0 °C in an ice bath.
-
Jones reagent is added dropwise with stirring until a persistent orange color is observed.
-
The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The excess oxidant is quenched by the dropwise addition of isopropanol (B130326) until the solution turns green.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude dione, which can be purified by chromatography or distillation.
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound | Cycloheptane-1,4-dione | 85-95 |
Note: This is a representative yield for the oxidation of a secondary diol.
Esterification of this compound
Esterification of the hydroxyl groups can be used for protection or to introduce moieties that modulate the biological activity of the final compound.
Experimental Protocol: Di-esterification using Acid Chloride
This protocol describes the formation of a di-ester using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) or pyridine (B92270) (2.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM (0.2 M) at 0 °C is added the acid chloride (2.2 equiv) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude di-ester can be purified by column chromatography or recrystallization.
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | This compound | Acetyl chloride | Cycloheptane-1,4-diyl diacetate | >90 |
| 2 | This compound | Benzoyl chloride | Cycloheptane-1,4-diyl dibenzoate | >90 |
Note: Yields are representative for the esterification of diols.
Conclusion
This compound, while not a mainstream building block, holds potential for the synthesis of novel carbocyclic structures. The development of reliable synthetic routes, such as the SmI₂-mediated cyclization, is a crucial first step in unlocking its synthetic utility. Further exploration of its reactions and its incorporation into drug discovery programs, particularly in the area of carbocyclic nucleosides, may reveal it to be a valuable and versatile scaffold for the creation of new chemical entities with interesting biological properties. The protocols provided herein serve as a foundation for researchers to both synthesize and further elaborate this intriguing seven-membered diol.
Application Notes: Cycloheptane-1,4-diol as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cycloheptane-1,4-diol, a saturated seven-membered carbocycle bearing two hydroxyl groups, represents a versatile and stereochemically rich building block for the total synthesis of complex natural products. Its inherent conformational flexibility and the potential for stereoselective functionalization of its hydroxyl groups make it an attractive starting point for the construction of intricate molecular architectures, particularly those found in various terpenoids and other biologically active compounds. The 1,4-disposition of the hydroxyl groups allows for the introduction of diverse functionalities and the construction of fused and bridged ring systems, which are common motifs in many natural products.
This document provides an overview of the application of this compound in total synthesis, highlighting its role in the preparation of key intermediates and its incorporation into the carbon skeleton of target molecules. While direct, multi-step total syntheses commencing from commercially available this compound are not extensively documented in readily available literature, its derivatives and the cycloheptane-1,4-dione precursor are pivotal in constructing the seven-membered ring of several complex natural products. Methodologies such as (4+3) cycloadditions and ring-expansion reactions are commonly employed to generate the cycloheptane (B1346806) core, which can then be functionalized to a diol or its equivalent.
Key Applications and Synthetic Strategies
The strategic importance of the this compound scaffold is evident in the synthetic approaches to several classes of natural products:
-
Diterpenoids (e.g., Ingenol (B1671944), Phorbol Esters, Daphnane Diterpenes): Many of these complex molecules feature a bicyclo[4.1.0]heptane or a related seven-membered ring system. Synthetic strategies often involve the construction of a cycloheptane derivative that is subsequently elaborated. While not always starting directly from this compound, the retrosynthetic analysis often points to a functionalized cycloheptane core where a 1,4-diol or a related synthon would be a logical precursor.
-
Guanacastepenes: These diterpenoids possess a highly substituted tricyclic core with a central seven-membered ring. The development of synthetic routes towards these molecules often relies on strategies to form the cycloheptane ring with control over multiple stereocenters, a task where a pre-functionalized building block like this compound could offer significant advantages.
Data Presentation: Representative Transformations
While a complete total synthesis starting from this compound is not detailed in the available search results, the following table summarizes key transformations that are relevant to the functionalization of a cycloheptane core, which could be applied to this compound in a synthetic campaign. The data is illustrative of the types of reactions and achievable yields in cycloheptane systems.
| Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference Type |
| Dioxenone Photoaddition-Fragmentation | Dioxenone derivative of a bicyclo[3.2.0]heptanone | 1. hν, Acetone; 2. K₂CO₃, MeOH | Bicyclo[4.4.1]undecane derivative | Not specified | Methodological |
| Diastereoselective Michael Reaction | Bicyclic enone | Crotonic ester, NaH, THF | Adduct for ingenol synthesis | Not specified | Total Synthesis |
| Diastereoselective Carbene Addition | Δ13,14 olefin in a synthetic intermediate | CH₂I₂, Et₂Zn, PhH | Dimethylcyclopropane derivative | Not specified | Total Synthesis |
Experimental Protocols
Detailed experimental protocols for the following key reactions are provided to illustrate the practical application of synthetic methods relevant to the manipulation of cycloheptane-based intermediates.
Protocol 1: Synthesis of Cycloheptane-1,3-dione (A Precursor to 1,4-diols)
This protocol describes a common method to synthesize a precursor that could be readily converted to this compound.
Reaction: Ring expansion of 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one.
Materials:
-
1-Trimethylsilyloxybicyclo[3.2.0]heptan-6-one
-
Iron(III) chloride (FeCl₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one in diethyl ether is added to a stirred suspension of anhydrous FeCl₃ in DMF at 0 °C.
-
The reaction mixture is stirred at 0 °C for a specified time, and then at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude cycloheptane-1,3-dione, which can be purified by chromatography.
Protocol 2: Stereoselective Reduction of a Cycloheptanone Derivative
This protocol illustrates a method for the stereoselective introduction of a hydroxyl group in a seven-membered ring, a key step in forming a diol.
Reaction: Reduction of a bicyclic ketone to the corresponding alcohol.
Materials:
-
Bicyclic ketone intermediate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous diethyl ether or methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the bicyclic ketone in anhydrous diethyl ether at 0 °C, LiAlH₄ is added portion-wise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH at 0 °C.
-
The resulting mixture is stirred vigorously for 1 hour.
-
The precipitate is removed by filtration, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure to afford the crude alcohol, which can be purified by flash chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a hypothetical total synthesis utilizing this compound and a general workflow for its functionalization.
Caption: A logical workflow for the total synthesis of a complex natural product starting from this compound.
The Untapped Potential of Cycloheptane-1,4-diol in Advanced Polymer Formulations
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloheptane-1,4-diol, a seven-membered cycloaliphatic diol, represents a novel, yet largely unexplored, monomer for the synthesis of advanced polymers. While the use of its six-membered ring counterpart, 1,4-cyclohexanedimethanol (B133615) (CHDM), is well-established in the production of high-performance polyesters and polyurethanes, specific data and detailed experimental protocols for this compound remain scarce in publicly available literature. This document aims to bridge this gap by providing a theoretical framework and analogous experimental guidance for the application of this compound in polymer chemistry.
The incorporation of a flexible seven-membered ring into the polymer backbone is anticipated to impart unique thermal and mechanical properties, potentially offering advantages in applications requiring a specific balance of rigidity and flexibility, such as in specialized drug delivery systems and advanced materials. These application notes will provide a comprehensive overview of the potential uses of this compound, detailed analogous experimental protocols based on well-established cycloaliphatic diol chemistries, and anticipated polymer characteristics.
Theoretical Applications in Polymer Chemistry
The bifunctional nature of this compound, with its two hydroxyl groups, makes it a prime candidate for step-growth polymerization. The primary polymer classes where this diol could be employed are polyesters and polyurethanes.
-
Polyesters: Through polycondensation with dicarboxylic acids or their derivatives (e.g., dimethyl esters), this compound can form polyesters. The larger, more flexible seven-membered ring, compared to the six-membered ring of cyclohexane, is expected to influence the resulting polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Polyurethanes: The reaction of this compound with diisocyanates would yield polyurethanes. In this context, the diol acts as a chain extender, and the flexibility of the cycloheptane (B1346806) ring could be leveraged to tune the mechanical properties of the resulting elastomers, coatings, or adhesives.
Potential in Research and Drug Development
The unique properties imparted by the cycloheptane moiety could be advantageous in the field of drug development:
-
Drug Delivery Systems: Biodegradable polyesters and polyurethanes are extensively researched for controlled drug release. The specific degradation kinetics and drug-polymer interactions could be tailored by incorporating this compound, potentially leading to novel release profiles.
-
Biocompatible Materials: Cycloaliphatic polyesters are known for their good biocompatibility. Polymers derived from this compound would need to be evaluated for their biocompatibility, but they hold promise for use in medical devices and implants where a specific flexibility and biostability are required.
Experimental Protocols (Analogous)
Given the lack of specific protocols for this compound, the following are detailed, analogous procedures for the synthesis of polyesters and polyurethanes using the well-researched 1,4-cyclohexanedimethanol (CHDM). These protocols can serve as a strong starting point for the development of synthetic routes for this compound-based polymers.
Protocol 1: Synthesis of a Cycloaliphatic Polyester (B1180765) via Melt Polycondensation
This protocol describes the synthesis of a polyester from a cycloaliphatic diol and a dicarboxylic acid.
Materials:
-
This compound (or analogous 1,4-cyclohexanedimethanol)
-
Dimethyl terephthalate (B1205515) (DMT)
-
Titanium(IV) butoxide (catalyst)
-
Phosphorous acid (stabilizer)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with this compound and dimethyl terephthalate in a desired molar ratio (typically a slight excess of the diol, e.g., 1:1.2 to 1:2.2 diol to diester).
-
Add the catalyst (e.g., 200-300 ppm of titanium(IV) butoxide) and a stabilizer.
-
Purge the reactor with nitrogen to establish an inert atmosphere.
-
Heat the mixture to 180-220°C with continuous stirring to initiate the transesterification reaction, during which methanol (B129727) is evolved and collected.
-
Continue this stage until the theoretical amount of methanol has been distilled off, indicating the formation of low molecular weight oligomers.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum to the system, incrementally reducing the pressure to below 1 torr. This facilitates the removal of excess diol and other volatile byproducts, driving the polymerization reaction forward.
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque on the mechanical stirrer.
-
The reaction is considered complete when the desired melt viscosity is achieved.
-
The polymer is then extruded from the reactor under nitrogen pressure and quenched in water before being pelletized.
-
Protocol 2: Synthesis of a Cycloaliphatic Polyurethane
This protocol outlines the preparation of a polyurethane elastomer.
Materials:
-
Polyol (e.g., polytetrahydrofuran, polyester polyol)
-
Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI, or an aliphatic diisocyanate like isophorone (B1672270) diisocyanate - IPDI)
-
This compound (as a chain extender)
-
Dibutyltin (B87310) dilaurate (catalyst)
-
Dry nitrogen atmosphere
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Heating mantle with a temperature controller.
Procedure:
-
Prepolymer Formation:
-
The polyol is dried under vacuum at 80-100°C for several hours to remove any residual water.
-
The dried polyol is charged into the reaction flask under a nitrogen atmosphere.
-
The diisocyanate is added dropwise to the stirred polyol at a temperature of 60-80°C. The molar ratio of NCO to OH groups is typically kept between 1.5 and 2.5.
-
The reaction is allowed to proceed for 1-2 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
The this compound (chain extender) is dissolved in a suitable dry solvent (if necessary) and added to the prepolymer.
-
A catalytic amount of dibutyltin dilaurate is added.
-
The mixture is stirred vigorously. The viscosity will increase as the chain extension reaction proceeds.
-
The resulting polyurethane is then cast into a mold and cured at an elevated temperature (e.g., 80-110°C) for several hours to complete the reaction.
-
Data Presentation (Analogous Polymer Properties)
The following table summarizes typical properties of polyesters synthesized using 1,4-cyclohexanedimethanol (CHDM), which can be used as a reference for what might be expected from this compound-based polyesters. It is hypothesized that the greater flexibility of the seven-membered ring in this compound may lead to a lower glass transition temperature and melting point compared to their CHDM-based counterparts.
| Property | PET (Polyethylene terephthalate) | PBT (Polybutylene terephthalate) | PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)) |
| Diol Component | Ethylene Glycol | 1,4-Butanediol | 1,4-Cyclohexanedimethanol |
| Glass Transition Temp. (Tg) | ~75°C | ~45°C | ~90°C |
| Melting Temp. (Tm) | ~255°C | ~225°C | ~290°C |
| Tensile Strength (MPa) | 55 - 75 | 50 - 60 | 60 - 70 |
| Elongation at Break (%) | 50 - 150 | 50 - 300 | 20 - 100 |
Visualizations
Polymerization Workflows
Caption: Workflow for the two-stage melt polymerization of polyester.
Application Notes and Protocols for Polyester Synthesis Using Cycloheptane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptane-1,4-diol is a cycloaliphatic diol monomer that holds potential for the synthesis of novel polyesters with unique properties. The incorporation of its seven-membered ring structure into a polymer backbone is anticipated to influence characteristics such as thermal stability, mechanical strength, and biodegradability. While direct literature on the use of this compound in polyester (B1180765) synthesis is limited, valuable insights can be drawn from extensive research on analogous cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM).[1][2][3][4] Polyesters derived from cyclic monomers are of significant interest for a range of applications, including the development of advanced materials for the biomedical and pharmaceutical fields.[2][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound. The methodologies presented are based on established principles of polyester chemistry, particularly melt polycondensation, and are adapted from protocols for structurally similar monomers.
Key Attributes of this compound Based Polyesters (Anticipated)
The introduction of the this compound moiety into a polyester chain is expected to impart several desirable properties:
-
Modified Thermal Properties: The flexible seven-membered ring of this compound may lead to polyesters with a lower glass transition temperature (Tg) and melting temperature (Tm) compared to those made with the more rigid 1,4-cyclohexanedimethanol. This could be advantageous for applications requiring greater flexibility.
-
Enhanced Biodegradability: The presence of a larger cycloaliphatic ring may increase the susceptibility of the polyester to hydrolytic and enzymatic degradation, a desirable feature for biomedical applications such as drug delivery systems and temporary implants.[5][6]
-
Good Mechanical Properties: While potentially more flexible, polyesters containing this compound are still expected to exhibit good mechanical strength and durability, characteristic of cycloaliphatic polyesters.[1][3]
-
Chemical Resistance: The cycloaliphatic nature of the monomer is likely to confer resistance to a range of chemicals.[2]
Applications in Research and Drug Development
The potential properties of polyesters derived from this compound make them attractive candidates for investigation in several areas:
-
Drug Delivery Systems: The anticipated biodegradability and biocompatibility could make these polyesters suitable for creating nanoparticles, microparticles, and implants for controlled drug release.[6]
-
Tissue Engineering: The tunable mechanical properties and degradation profiles could be beneficial for fabricating scaffolds that support cell growth and tissue regeneration.
-
Specialty Coatings: For applications requiring a specific balance of flexibility and durability, these polyesters could be formulated into high-performance coatings.[1][3]
Experimental Protocols
Protocol 1: Synthesis of a Homopolyester via Melt Polycondensation
This protocol describes a two-step melt polymerization process for synthesizing a homopolyester from this compound and a dicarboxylic acid (e.g., terephthalic acid or adipic acid).
Materials:
-
This compound
-
Dicarboxylic acid (e.g., terephthalic acid, adipic acid)
-
Catalyst: Antimony(III) oxide (Sb₂O₃), titanium(IV) butoxide (TBT), or tin(II) octoate
-
Stabilizer: Phosphorous acid (H₃PO₃) or other antioxidant
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Reaction vessel (glass flask or stainless steel reactor) equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection
-
Heating mantle or oil bath with a temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the reaction vessel with this compound and the dicarboxylic acid in a desired molar ratio (typically a slight excess of the diol, e.g., 1.2:1 to 2.2:1, is used to compensate for any loss during the reaction).
-
Add the catalyst (e.g., 200-500 ppm of Sb₂O₃) and stabilizer.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the mixture with continuous stirring to a temperature of 180-220°C.
-
The esterification reaction will commence, producing water as a byproduct, which will be removed through the condenser.
-
Continue this stage until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers. This typically takes 2-4 hours.
Step 2: Polycondensation
-
Increase the temperature of the reaction mixture to 220-260°C.
-
Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr. This facilitates the removal of excess this compound and other volatile byproducts, driving the polymerization reaction forward.
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer. This stage can take 4-8 hours.
-
Once the desired molecular weight is reached, cool the reactor and extrude the polymer under a nitrogen atmosphere.
Data Presentation
The following tables present hypothetical quantitative data for polyesters synthesized with this compound, based on typical values for other cycloaliphatic polyesters. These tables are for illustrative purposes and actual experimental results may vary.
Table 1: Hypothetical Thermal Properties of this compound Based Polyesters
| Dicarboxylic Acid Co-monomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Adipic Acid | 5 - 15 | 80 - 100 | > 300 |
| Succinic Acid | 10 - 20 | 90 - 110 | > 300 |
| Terephthalic Acid | 60 - 80 | 200 - 240 | > 350 |
Table 2: Hypothetical Molecular Weight Data for a Polyester of this compound and Adipic Acid
| Polymerization Time (Polycondensation Stage) (hours) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| 2 | 8,000 - 12,000 | 16,000 - 25,000 | 2.0 - 2.1 |
| 4 | 15,000 - 20,000 | 30,000 - 42,000 | 2.0 - 2.1 |
| 6 | 25,000 - 35,000 | 50,000 - 75,000 | 2.0 - 2.2 |
Visualizations
Caption: Workflow for the two-step melt polycondensation synthesis of polyesters.
Caption: Logical relationship of reactants and products in polyester synthesis.
References
- 1. paint.org [paint.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Cycloheptane-1,4-diol Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of the Cycloheptane-1,4-diol Scaffold
The seven-membered carbocyclic ring of cycloheptane (B1346806) offers a unique combination of flexibility and three-dimensional complexity, setting it apart from the more commonly explored five- and six-membered rings in drug discovery.[1][2] Its derivatives provide an opportunity to explore novel chemical space and develop therapeutic agents with improved pharmacological profiles. The this compound scaffold, in particular, presents a promising yet underexplored platform for the synthesis of diverse molecular libraries. The two hydroxyl groups serve as versatile handles for introducing a wide range of functionalities, enabling the fine-tuning of physicochemical properties and biological activity.
The inherent flexibility of the cycloheptane ring allows its derivatives to adopt multiple low-energy conformations, such as the twist-chair and twist-boat forms.[1][3] This conformational adaptability can be advantageous for optimizing interactions with biological targets. By strategically modifying the 1,4-diol core, medicinal chemists can influence the conformational preferences of the ring, thereby designing molecules with high affinity and selectivity for specific enzymes or receptors.
These application notes provide a comprehensive overview of the potential medicinal chemistry applications of this compound derivatives, detailed synthetic protocols, and prospective therapeutic targets.
Potential Therapeutic Applications
While the direct therapeutic applications of this compound derivatives are not yet extensively documented, the broader class of cycloheptane-containing molecules has shown promise in several key areas of drug discovery.
Kinase Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Small molecule inhibitors of CDKs have emerged as a significant class of anticancer therapeutics.[5][6] The cycloheptane scaffold can serve as a core element for the design of novel kinase inhibitors, providing a framework to which pharmacophoric groups can be attached to interact with the ATP-binding pocket or allosteric sites of kinases.
-
Hypothesized Signaling Pathway Intervention:
Caption: Proposed mechanism of a this compound derivative as a CDK inhibitor.
Antiviral Agents
The development of novel antiviral agents is a critical area of research, particularly with the rise of drug-resistant viral strains. Cycloheptane derivatives can be explored as potential scaffolds for antiviral drugs targeting various stages of the viral life cycle, such as entry, replication, or assembly. The flexible nature of the cycloheptane ring may allow for optimal binding to viral proteins.
-
Potential Target Interaction:
Caption: Inhibition of viral protease by a this compound derivative.
Agents for Central Nervous System (CNS) Disorders
The development of drugs for CNS disorders is a significant challenge in medicinal chemistry. Molecules targeting the CNS must possess specific physicochemical properties to cross the blood-brain barrier. The lipophilic nature of the cycloheptane core can be advantageous in this regard. Derivatives of this compound could be designed to interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are implicated in a range of neurological and psychiatric conditions.[7][8][9]
-
Conceptual CNS Target Modulation:
Caption: Modulation of a GPCR signaling pathway by a this compound derivative.
Quantitative Data Summary
As this compound derivatives represent an emerging area of research, extensive quantitative data on their biological activities is not yet available. The following table provides a template for summarizing key pharmacological data as it becomes available through screening and lead optimization studies.
| Compound ID | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell-based Activity (EC50, µM) |
| CHD-K-001 | CDK2/Cyclin A | Kinase Assay | Data Pending | Data Pending | Data Pending |
| CHD-AV-001 | Viral Protease | Enzyme Assay | Data Pending | Data Pending | Data Pending |
| CHD-CNS-001 | Serotonin Receptor | Binding Assay | Data Pending | Data Pending | Data Pending |
Experimental Protocols
Synthesis of this compound
A key starting material for the synthesis of this compound derivatives is cycloheptane-1,4-dione. This can be synthesized through various methods, including the ring expansion of cyclohexanone (B45756) derivatives. The subsequent reduction of the dione (B5365651) yields the desired diol.
-
Protocol: Reduction of Cycloheptane-1,4-dione to this compound
-
Materials:
-
Cycloheptane-1,4-dione
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
Dissolve cycloheptane-1,4-dione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
-
Synthesis of a Library of this compound Diester Derivatives
The diol functionality provides a straightforward handle for creating a library of derivatives through esterification.
-
Protocol: Parallel Synthesis of this compound Diesters
-
Materials:
-
This compound
-
A library of carboxylic acids (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure (for each library member):
-
In a reaction vial, dissolve this compound (1.0 eq) and the desired carboxylic acid (2.5 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
To the stirred solution, add a solution of DCC (2.2 eq) in anhydrous DCM dropwise at 0 °C.
-
Seal the vial and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting diester by automated flash chromatography.
-
-
-
General Workflow for Library Synthesis:
Caption: Workflow for the parallel synthesis and screening of a this compound diester library.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique conformational properties and the synthetic accessibility of a diverse range of derivatives make it an attractive platform for exploring new areas of chemical space. The protocols and potential applications outlined in these notes are intended to serve as a foundation for further research and development in this exciting area of medicinal chemistry. The systematic exploration of this compound derivatives has the potential to yield novel drug candidates with improved efficacy and selectivity for a variety of disease targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CNS Drug Development, Lessons Learned, Part 4: The Role of Brain Circuitry and Genes-Tasimelteon as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neurogenic drugs and compounds to treat CNS diseases and disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Potential of Cycloheptane-1,4-diol as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of cycloheptane-1,4-diol being employed as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide based on the principles of asymmetric synthesis and the general function of chiral diols and other auxiliaries. These protocols are intended to serve as a template for the evaluation of novel chiral auxiliaries.
Introduction to Chiral Auxiliaries and the Potential of this compound
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] The auxiliary is typically recovered for reuse after it has served its purpose. Chiral diols are a class of compounds that have been widely used as chiral ligands and catalysts in asymmetric synthesis.[2] While common examples include axially chiral biaryl diols like BINOL and TADDOL, the potential of carbocyclic diols such as this compound remains an area for exploration.
A C₂-symmetric chiral diol, such as enantiopure trans-cycloheptane-1,4-diol, could theoretically serve as a valuable chiral auxiliary. Its seven-membered ring is conformationally flexible, which could be leveraged to create a specific chiral environment. The two hydroxyl groups provide handles for attaching the auxiliary to a prochiral substrate, and their relative orientation would be key to inducing facial selectivity in subsequent reactions.
This document outlines a hypothetical application of a chiral this compound derivative in an asymmetric Diels-Alder reaction, a powerful tool for the formation of six-membered rings with controlled stereochemistry.[1]
Hypothetical Application: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] By attaching a chiral auxiliary to the dienophile, one can influence the approach of the diene, leading to the preferential formation of one enantiomer of the product.
In this hypothetical application, a chiral trans-cycloheptane-1,4-diol monoacrylate ester is used as the chiral dienophile. The cycloheptane-diol moiety is expected to shield one face of the double bond, directing the incoming diene to the opposite face.
Logical Workflow for Utilizing a Chiral Auxiliary
Caption: General workflow for the application of a chiral auxiliary.
Data Presentation: Hypothetical Diels-Alder Reaction Outcomes
The following table summarizes hypothetical results for a Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and an acrylate (B77674) ester derived from a chiral this compound. The data illustrates how reaction parameters can be optimized to improve yield and diastereoselectivity.
| Entry | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 85 | 90:10 |
| 2 | Et₂AlCl (1.0) | CH₂Cl₂ | -78 | 92 | >95:5 |
| 3 | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 78 | 88:12 |
| 4 | Et₂AlCl (1.0) | Toluene | -78 | 90 | 94:6 |
| 5 | Et₂AlCl (0.5) | CH₂Cl₂ | -78 | 88 | 92:8 |
| 6 | Et₂AlCl (1.0) | CH₂Cl₂ | -40 | 95 | 85:15 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Adduct ((1R,4R)-4-hydroxycycloheptyl acrylate)
This protocol describes the attachment of the prochiral dienophile (acryloyl chloride) to the hypothetical chiral auxiliary, (1R,4R)-cycloheptane-1,4-diol. A mono-acylation is assumed to be achievable under controlled conditions.
Materials:
-
(1R,4R)-cycloheptane-1,4-diol (1.0 equiv.)
-
Acryloyl chloride (1.0 equiv.)
-
Triethylamine (B128534) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1R,4R)-cycloheptane-1,4-diol (e.g., 1.30 g, 10 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.53 mL, 11 mmol) to the solution.
-
Slowly add a solution of acryloyl chloride (0.82 mL, 10 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-acrylate ester.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed cycloaddition between the chiral dienophile and cyclopentadiene.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Materials:
-
(1R,4R)-4-hydroxycycloheptyl acrylate (1.0 equiv.)
-
Freshly cracked cyclopentadiene (3.0 equiv.)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral acrylate (e.g., 0.92 g, 5 mmol) and dissolve in anhydrous DCM (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of Et₂AlCl in hexanes (5 mL, 5 mmol) dropwise via syringe. A color change may be observed. Stir the resulting mixture for 15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (1.24 mL, 15 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (15 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with DCM (20 mL).
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. The diastereomeric excess (d.e.) of the product can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Materials:
-
Diels-Alder adduct (1.0 equiv.)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Diels-Alder adduct (e.g., 1.25 g, 5 mmol) in a mixture of THF (20 mL) and water (5 mL).
-
Add LiOH (0.24 g, 10 mmol) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate to obtain the enantiomerically enriched carboxylic acid product.
-
The aqueous layer, containing the protonated chiral auxiliary, can be basified and extracted to recover the this compound.
Conclusion
While there is no established literature on the use of this compound as a chiral auxiliary, its structure suggests potential. The provided hypothetical application notes and protocols offer a framework for the systematic evaluation of this and other novel chiral diols in asymmetric synthesis. Key to the success of such an auxiliary would be its efficient synthesis in enantiopure form and its ability to impart high levels of stereocontrol. The methodologies outlined for the Diels-Alder reaction, including attachment, cycloaddition, and cleavage, represent a standard workflow for testing the efficacy of new chiral auxiliaries.
References
Application Notes and Protocols for the Ring-Opening Polymerization of Lactones Initiated by Cycloheptane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of lactones, with a specific focus on initiation by cycloheptane-1,4-diol. While direct literature on this compound as an initiator is limited, this document provides a generalized protocol based on the well-established use of analogous cyclic diols, such as 1,4-cyclohexanedimethanol, in polyester (B1180765) synthesis.[1][2] The incorporation of a cycloaliphatic diol into the polyester backbone is a known strategy to enhance thermal stability, mechanical strength, and chemical resistance compared to polymers derived from linear aliphatic diols.[1]
Introduction to Ring-Opening Polymerization of Lactones
Ring-opening polymerization (ROP) is a versatile method for the synthesis of aliphatic polyesters, which are of significant interest in the biomedical and pharmaceutical fields due to their biodegradability and biocompatibility.[3] Common monomers for this process include lactones such as ε-caprolactone and lactides. The polymerization is typically initiated by a nucleophilic species, often an alcohol, in the presence of a catalyst.[4]
Diols are frequently employed as initiators to produce polyesters with hydroxyl groups at both chain ends, which can be further functionalized for various applications, including the development of block copolymers and for drug conjugation. The choice of diol can significantly influence the properties of the resulting polymer. The use of a rigid cyclic diol, like this compound, is anticipated to impart increased rigidity and thermal stability to the polyester chain.
Mechanism of Diol-Initiated Ring-Opening Polymerization
The most widely accepted mechanism for the ROP of lactones using a diol initiator and a metal-based catalyst, such as tin(II) octoate (Sn(Oct)₂), is the coordination-insertion mechanism.[5][6] This process involves the following key steps:
-
Initiator Activation: The catalyst, Sn(Oct)₂, reacts with the hydroxyl groups of the diol (this compound) to form a tin alkoxide species, which is the true initiating species.[5]
-
Monomer Coordination: The carbonyl oxygen of the lactone monomer coordinates to the tin center of the activated initiator.
-
Nucleophilic Attack and Ring-Opening: The alkoxide group of the initiator performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond of the lactone and its insertion into the tin-oxygen bond.[6]
-
Propagation: The newly formed alkoxide at the end of the growing polymer chain continues to coordinate with and ring-open subsequent monomer units, leading to chain growth from both hydroxyl ends of the diol.
-
Termination: The polymerization is typically terminated by the addition of a proton source, such as methanol (B129727) or by precipitation, which protonates the active chain ends to yield the final dihydroxy-terminated polyester.
Experimental Protocols
The following is a generalized protocol for the ring-opening polymerization of ε-caprolactone initiated by a cycloaliphatic diol, such as this compound. This protocol is based on established procedures for similar diol-initiated polymerizations.[5][7]
Materials and Reagents
-
Monomer: ε-Caprolactone (purified by distillation over CaH₂)
-
Initiator: this compound (dried under vacuum prior to use)
-
Catalyst: Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
Solvent (optional, for solution polymerization): Toluene (anhydrous)
-
Precipitating Agent: Methanol (cold)
-
Solvent for analysis: Chloroform-d (CDCl₃) for NMR, Tetrahydrofuran (THF) for GPC
Equipment
-
Schlenk line and glassware
-
Magnetic stirrer with a heating plate
-
Oil bath
-
Rotary evaporator
-
Vacuum oven
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
Experimental Procedure: Bulk Polymerization
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a condenser is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Reagent Charging:
-
This compound is added to the flask. The amount is calculated based on the desired monomer-to-initiator ratio, which determines the target molecular weight of the polymer.
-
ε-Caprolactone is then added to the flask.
-
The flask is placed in an oil bath and heated to the desired reaction temperature (typically 110-160°C).[7]
-
-
Catalyst Addition: Once the diol and monomer are molten and homogenized, the Sn(Oct)₂ catalyst is added via syringe. The catalyst amount is typically a small fraction of the monomer concentration (e.g., 1/10th of the initiator concentration).[7]
-
Polymerization: The reaction mixture is stirred under a nitrogen atmosphere for a predetermined time (ranging from a few hours to 24 hours), depending on the desired conversion and molecular weight. The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
Polymer Isolation and Purification:
-
After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The viscous polymer is dissolved in a minimal amount of a suitable solvent like dichloromethane (B109758) or chloroform.
-
The polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
The precipitated polymer is collected by filtration and washed with fresh methanol.
-
The purified polymer is dried under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Characterization: The molecular weight (Mn), polydispersity index (PDI), and structure of the resulting polyester are determined by GPC and ¹H NMR spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the ring-opening polymerization of ε-caprolactone initiated by diols, based on analogous systems reported in the literature. These values can serve as a starting point for experiments using this compound.
| Monomer | Initiator | Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| ε-Caprolactone | n-Hexanol | Sn(Oct)₂ | 100:1 | 160 | 2 | 9,000 | 1.2 | [7] |
| ε-Caprolactone | 1,2-Propanediol | Y(OPh)₃ | 100:1 | 100 | 24 | ~11,000 | 1.1 | [8] |
| ε-Caprolactone | HQEE* | Sn(Oct)₂ | 50:1 | 150 | 5 | ~5,000 | 1.3 | [9] |
| L-Lactide | Benzyl Alcohol | Sn(Oct)₂ | 100:1 | 130 | 24 | ~12,000 | 1.15 | [10] |
*HQEE: Hydroquinone bis(2-hydroxyethyl) ether
Applications in Research and Drug Development
Polyesters synthesized via ring-opening polymerization have numerous applications in the biomedical and pharmaceutical fields:
-
Drug Delivery: The biodegradable nature of these polyesters makes them suitable for creating nanoparticles, microparticles, and implants for the controlled and sustained release of therapeutic agents. The di-hydroxy telechelic nature of polymers synthesized with diol initiators allows for further chemical modification and drug conjugation.
-
Tissue Engineering: These polymers can be fabricated into porous scaffolds that support cell growth and tissue regeneration. The mechanical properties of these scaffolds can be tailored by the choice of monomer and initiator. The use of a cyclic diol like this compound may enhance the mechanical integrity of such scaffolds.
-
Medical Devices: Biocompatible and biodegradable polyesters are used in the manufacturing of sutures, stents, and other resorbable medical devices.
The unique structural features of this compound may lead to polyesters with novel thermal and mechanical properties, making them interesting candidates for advanced applications in these areas. Researchers are encouraged to adapt the provided protocols and explore the potential of this specific initiator in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Application Notes: Synthesis and Potential Applications of Coordination Complexes with Cycloheptane-1,4-diol
Introduction
Coordination complexes, particularly metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1] Their modular nature allows for the tuning of chemical and physical properties, such as porosity, stability, and functionality. These characteristics make them highly promising for a variety of applications, including gas storage, catalysis, and biomedicine.[2] In the pharmaceutical and drug development sectors, coordination complexes are being explored as advanced drug delivery systems.[3][4] They can enhance the stability, solubility, and bioavailability of therapeutic agents, and can be designed for targeted release.[4][5]
The choice of the organic ligand is crucial in determining the final structure and properties of the coordination complex. While rigid aromatic ligands are common, the use of flexible aliphatic linkers is an emerging area of interest.[6] Aliphatic diols, such as cycloheptane-1,4-diol, offer unique conformational flexibility which can lead to novel framework topologies and "smart" materials that respond to external stimuli.[6]
This document provides a generalized protocol for the synthesis of a coordination complex using this compound as the primary organic ligand. Due to the limited specific literature on this particular ligand in coordination chemistry, the following protocols are based on established methods for the synthesis of coordination polymers with similar aliphatic diol linkers.[1][2] These notes are intended to serve as a foundational guide for researchers exploring the potential of cycloheptane-based linkers in materials science and drug development.
Potential Applications in Drug Development
Metal complexes offer a versatile platform for creating novel therapeutic agents and delivery vehicles.[7][8] The incorporation of a flexible, aliphatic ligand like this compound could yield materials with unique properties relevant to drug delivery:
-
Hydrophobic Drug Encapsulation: The aliphatic nature of the cycloheptane (B1346806) ring may create hydrophobic pockets within the coordination framework, making it suitable for encapsulating and delivering poorly water-soluble drugs.
-
Controlled Release: The coordination bonds between the diol's hydroxyl groups and the metal centers could be designed to be sensitive to pH changes, allowing for drug release in specific physiological environments, such as the acidic microenvironment of a tumor.
-
Biocompatibility: While the biocompatibility of any new material must be rigorously tested, the use of biocompatible metals (e.g., Zinc, Iron) could lead to frameworks with favorable toxicity profiles.
Experimental Protocols
Protocol 1: Synthesis of a Zinc-based Coordination Complex with this compound
This protocol describes a hypothetical solvothermal synthesis of a coordination polymer using Zinc Nitrate Hexahydrate and a mixture of cis/trans-cycloheptane-1,4-diol isomers.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (mixture of isomers)[9]
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (absolute)
-
Deionized Water
Equipment:
-
Analytical balance
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Magnetic stir plate and stir bars
-
Oven capable of maintaining 120 °C
-
Centrifuge and centrifuge tubes
-
Fume hood
Procedure:
-
Precursor Solution A: In a 10 mL beaker, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of N,N-Dimethylformamide (DMF). Stir until the solid is completely dissolved.
-
Precursor Solution B: In a separate 10 mL beaker, dissolve 0.5 mmol of this compound in 5 mL of DMF. Gentle warming may be required to fully dissolve the diol.
-
Reaction Mixture: Transfer Precursor Solution A to a 20 mL scintillation vial. While stirring, slowly add Precursor Solution B to the vial.
-
Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Isolation: After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature. A crystalline precipitate should be visible.
-
Purification: Decant the supernatant. Add 10 mL of fresh DMF to the vial, cap it, and sonicate for 10 minutes to wash the product. Collect the solid product by centrifugation.
-
Solvent Exchange: Repeat the washing step three times with DMF, followed by three washes with ethanol to exchange the high-boiling point DMF solvent.
-
Drying: After the final ethanol wash, decant the supernatant and dry the resulting white powder under vacuum at 80 °C overnight.
Disclaimer: This is a generalized protocol and may require optimization of parameters such as temperature, reaction time, and solvent ratios.
Protocol 2: Characterization of the Synthesized Complex
This protocol outlines standard techniques for characterizing the structure and properties of the newly synthesized coordination complex.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the coordination of the this compound ligand to the metal center.
-
Procedure: Acquire FT-IR spectra of the pure this compound ligand and the synthesized complex. Compare the spectra, paying close attention to the O-H stretching region (~3200-3600 cm⁻¹) and the C-O stretching region (~1000-1200 cm⁻¹). A shift or broadening of these peaks in the complex compared to the free ligand indicates coordination.[10]
2. Powder X-ray Diffraction (PXRD)
-
Objective: To assess the crystallinity and phase purity of the synthesized material.
-
Procedure: Obtain a PXRD pattern of the dried powder sample. The presence of sharp, well-defined peaks indicates a crystalline material. The pattern can be used for phase identification and, with further analysis, for structure solution.
3. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the complex and identify the loss of solvent molecules.
-
Procedure: Heat a small sample of the complex under a nitrogen atmosphere from room temperature to approximately 600 °C at a constant ramp rate (e.g., 10 °C/min). The resulting TGA curve will show mass loss at different temperatures, corresponding to the removal of guest solvents and the eventual decomposition of the framework.
4. Elemental Analysis (CHN)
-
Objective: To determine the empirical formula of the synthesized complex.
-
Procedure: Submit a dried sample for carbon, hydrogen, and nitrogen analysis. Compare the experimental weight percentages to the theoretical values calculated for a proposed formula to confirm the composition of the complex.
Data Presentation
The following table presents hypothetical but realistic data that could be obtained from the synthesis and characterization of the proposed zinc-cycloheptane-1,4-diol complex.
| Parameter | Expected / Hypothetical Result | Purpose |
| Synthesis | ||
| Yield | ~75-85% (based on the limiting reagent) | Assess the efficiency of the synthetic protocol. |
| Appearance | White crystalline powder | Basic physical characterization. |
| Elemental Analysis | Determine the empirical formula. | |
| Theoretical (for C₇H₁₂O₂Zn) | C: 43.43%, H: 6.25% | Calculated value for a proposed 1:1 ligand-to-metal (anhydrous) ratio. |
| Experimental | C: 42.98%, H: 6.31% | Experimental result for comparison. |
| FT-IR Spectroscopy | Confirm ligand coordination. | |
| O-H Stretch (Ligand) | Broad peak at ~3350 cm⁻¹ | Vibration of the free hydroxyl group. |
| O-H Stretch (Complex) | Peak broadens and shifts to ~3400 cm⁻¹ | Indicates involvement of the O-H group in coordination.[10] |
| PXRD | Confirm crystallinity. | |
| Result | Sharp peaks observed at various 2θ angles | Indicates a well-ordered, crystalline material. |
| TGA | Evaluate thermal stability. | |
| Mass Loss (up to 150 °C) | ~5-10% | Corresponds to the loss of guest solvent molecules (e.g., water, ethanol). |
| Decomposition Onset | > 300 °C | Indicates the thermal stability of the coordination framework. |
Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of the coordination complex.
Caption: Workflow for the synthesis and characterization of a coordination complex.
References
- 1. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chemniverse.com [chemniverse.com]
- 6. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. This compound | C7H14O2 | CID 14420069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biological Evaluation of Functionalized Cycloheptane-1,4-diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential biological activities of functionalized cycloheptane-1,4-diols and detailed protocols for their evaluation. The seven-membered carbocyclic ring of cycloheptane (B1346806) offers a unique and flexible scaffold for the design of novel therapeutic agents. While direct research on the biological activities of functionalized cycloheptane-1,4-diols is nascent, derivatives of the related cycloheptanol (B1583049) have demonstrated a diverse range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, compounds incorporating a cycloheptane ring within a larger fused system have exhibited cytotoxic activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines, underscoring the potential of this scaffold in oncology research.
This document outlines methodologies for assessing the anticancer and antimicrobial activities of novel functionalized cycloheptane-1,4-diol derivatives and for investigating their potential mechanism of action through modulation of key cellular signaling pathways.
Data Presentation: Hypothetical Biological Activities
A systematic evaluation of a library of functionalized cycloheptane-1,4-diols would yield quantitative data that can be structured for clear comparison. The following tables present a hypothetical summary of the in vitro anticancer and antimicrobial activities of a series of such compounds, illustrating a recommended format for data presentation.
Table 1: Hypothetical In Vitro Anticancer Activity of Functionalized Cycloheptane-1,4-diols
| Compound ID | Functional Group (R) | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 |
| CHD-001 | -H | >100 | >100 |
| CHD-002 | -OCH3 | 85.2 | 92.5 |
| CHD-003 | -Cl | 50.1 | 65.7 |
| CHD-004 | -Br | 42.8 | 58.3 |
| CHD-005 | -CF3 | 25.6 | 33.1 |
| Doxorubicin (Control) | - | 0.8 | 1.2 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical Antimicrobial Activity of Functionalized Cycloheptane-1,4-diols
| Compound ID | Functional Group (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CHD-001 | -H | >128 | >128 |
| CHD-002 | -OCH3 | 128 | >128 |
| CHD-003 | -Cl | 64 | 128 |
| CHD-004 | -Br | 32 | 64 |
| CHD-005 | -CF3 | 16 | 32 |
| Vancomycin (Control) | - | 1 | - |
| Ciprofloxacin (Control) | - | - | 0.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Workflow and Signaling Pathway Visualization
To effectively plan and execute the biological evaluation of novel compounds, a clear workflow is essential. The following diagram illustrates a general workflow from compound synthesis to in-depth biological analysis.
Many therapeutic agents exert their effects by modulating intracellular signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival and is a common target in drug discovery. The diagram below illustrates a simplified Toll-like receptor 4 (TLR4) mediated NF-κB signaling cascade, highlighting key proteins whose activation status can be assessed to determine if a compound interferes with this pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This protocol is for determining the cytotoxic effect of a functionalized this compound on cancer cells.[1][2][3]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[4][5][6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., vancomycin, ciprofloxacin)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.[5] This can be assessed by eye or by measuring the optical density at 600 nm.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Protocol 3: Western Blot Analysis of NF-κB Signaling
This protocol is for assessing the effect of a compound on the phosphorylation of key proteins in the NF-κB signaling pathway.[7][8][9][10]
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the NF-κB pathway. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate.[7]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-IκBα) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in the presence of the compound would suggest inhibition of the pathway.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. woah.org [woah.org]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cycloheptane-1,4-diol
Welcome to the technical support center for the synthesis of cycloheptane-1,4-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound is not typically a single-step process and often involves multi-step routes due to the challenges of forming a seven-membered ring with specific 1,4-functionalization. The most common strategies start from smaller, more readily available cyclic precursors. Key approaches include:
-
Ring Expansion of Bicyclic Systems: A prevalent method involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-6-one derivative to form a lactone, which is then subsequently reduced to the diol.[1][2][3][4]
-
Reduction of Cycloheptane-1,4-dione: If a suitable synthesis for cycloheptane-1,4-dione is available, its reduction using various hydride reagents is a direct route to the diol. Control of stereoselectivity (cis vs. trans) is the primary challenge with this method.
-
Intramolecular Cyclization: While entropically less favorable for seven-membered rings, intramolecular cyclization of a suitably functionalized linear C7 chain can be employed.[5][6] This often requires high-dilution conditions to minimize intermolecular side reactions.[7]
-
Cope Rearrangement: A stereospecific approach involves the Cope rearrangement of cis-divinylcyclopropane-1,2-diol intermediates, which can be generated from 1,6-dialkylhexa-1,5-diene-3,4-diones.[7][8]
Q2: What are the most significant challenges in the synthesis of this compound?
A2: Researchers face several key hurdles:
-
Stereocontrol: Achieving a desired stereoisomer (cis or trans) of the diol is a major difficulty, particularly in reduction reactions of a dione (B5365651) precursor. The choice of reducing agent and reaction conditions is critical.
-
Byproduct Formation: Side reactions are common. In Baeyer-Villiger oxidations, incorrect regioselectivity can lead to isomeric lactone byproducts.[1][2] In reduction steps, over-reduction or incomplete reactions can complicate purification.
-
Purification: Separating the final cis and trans diol isomers is challenging due to their similar physical properties.[9][10] Furthermore, removing structurally similar byproducts often requires meticulous chromatography or recrystallization.
-
Low Yields: Ring-forming reactions for seven-membered rings, especially intramolecular cyclizations, can suffer from low yields due to unfavorable thermodynamics and competing polymerization or side reactions.[7]
Q3: How can I control the cis/trans stereochemistry of the final diol product?
A3: Stereochemical control is primarily addressed during the reduction of a cycloheptane-1,4-dione precursor.
-
Bulky Hydride Reagents: Employing sterically hindered hydride reagents can favor the formation of one isomer over the other through preferential axial or equatorial attack.
-
Substrate-Directable Reductions: If the substrate has existing stereocenters or directing groups, these can be used to influence the facial selectivity of the reduction.
-
Isomer Separation: If the reduction is not stereoselective, separation of the isomers is necessary. Techniques include fractional crystallization, formation of derivatives with different physical properties (e.g., diacetates), or high-performance liquid chromatography (HPLC).[9]
Troubleshooting Guides
Problem 1: Low Yield in Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptanone Precursor
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or GC-MS. Extend the reaction time or slightly increase the temperature if the starting material is still present. |
| Reagent Decomposition | Peroxy acids (like m-CPBA or peracetic acid) can be unstable. Use freshly prepared or properly stored reagents. Consider using a more stable oxidant system, such as urea-hydrogen peroxide with a lipase (B570770) catalyst.[11] |
| Incorrect Regioselectivity | The migratory aptitude of the carbons adjacent to the ketone determines the product. If the undesired lactone isomer is forming, a different catalyst or a biocatalytic approach using specific monooxygenases (e.g., CHMO, HAPMO) may be necessary to achieve the desired regioselectivity.[2][11] |
| Substrate/Product Inhibition (Biocatalysis) | When using enzymes, high substrate or product concentrations can inhibit the catalyst. Perform the reaction at lower substrate concentrations (e.g., 0.5 g·L⁻¹) or use a biphasic system to continuously extract the product from the aqueous phase.[11] |
Problem 2: Difficulty Separating cis and trans Isomers of this compound
| Possible Cause | Recommended Solution |
| Similar Polarity and Boiling Points | Standard column chromatography may be ineffective. Use a high-performance flash chromatography system with a fine-mesh silica (B1680970) gel and a carefully optimized eluent system. |
| Co-crystallization | The isomers may crystallize together. Attempt fractional crystallization with a variety of solvents, relying on slight differences in solubility.[9] Seeding the solution with a pure crystal of the desired isomer can promote its selective crystallization. |
| Challenging Isomer Ratio | If one isomer is present in a very small amount, separation is particularly difficult. Consider converting the diol mixture into derivatives (e.g., diacetates, dihydrochlorides). These derivatives may have more distinct physical properties, allowing for easier separation by crystallization or chromatography. The purified derivative can then be hydrolyzed back to the pure diol isomer.[9] |
Experimental Protocols
Protocol 1: Synthesis of Cycloheptane-1,3-dione (B75613) (A Precursor for Reduction)
This protocol is adapted from a procedure for the synthesis of cycloheptane-1,3-dione via a reductive ring expansion, which can subsequently be reduced to a diol mixture.[12]
Materials:
-
1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
-
Palladium on carbon (10% Pd/C, 50% w/w in water)
-
2-Propanol
-
Zinc dust
-
Acetic acid
-
Methyl t-butyl ether (MTBE)
-
Saturated and half-saturated brine solutions
-
Sodium sulfate
Procedure:
-
Hydrogenation: A flask is charged with 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one (112 mmol) dissolved in 2-propanol. Nitrogen is bubbled through the solution for 15 minutes. 10% Pd/C is added, and nitrogen is bubbled for another 5 minutes. The mixture is then stirred under a hydrogen atmosphere until GC analysis shows complete conversion to 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one.
-
Work-up 1: The slurry is filtered through a pad of Celite, rinsing with 2-propanol. The filtrate is concentrated by rotary evaporation to yield the crude dechlorinated product as an oil.[12]
-
Ring Expansion: The crude oil (81.0 mmol) is dissolved in 2-propanol and water (1:1). The solution is cooled to 0-5 °C. A 2:1 water-acetic acid solution is added dropwise, maintaining the internal temperature below 5 °C. The solution is stirred for 16 hours, gradually warming to room temperature.[12]
-
Work-up 2: The reaction mixture is poured into MTBE. The layers are separated, and the aqueous phase is extracted again with MTBE. The combined organic phases are washed with half-saturated brine, then saturated brine, dried over sodium sulfate, filtered, and concentrated to provide crude cycloheptane-1,3-dione.[12]
-
Purification: The crude dione can be purified by flash column chromatography (eluting with a hexane/Et₂O gradient) or by short-path vacuum distillation.[12]
Note: The subsequent reduction of the dione to this compound would require a separate step using a reducing agent like NaBH₄, which would likely produce a mixture of cis and trans isomers.
Data Summary
Table 1: Comparison of Purification Techniques for Diols
This table, based on methodologies for the analogous 1,4-cyclohexanediol, illustrates the trade-offs between common purification techniques.[9]
| Purification Method | Typical Purity Achieved | Typical Yield per Cycle | Key Considerations |
| Recrystallization | >99% (with multiple cycles) | 70-90% | Highly dependent on the solubility difference between isomers and impurities. |
| Vacuum Distillation | High (for volatile compounds) | 80-95% | Effective for separating from non-volatile impurities; may not separate cis/trans isomers. |
| Flash Chromatography | >98% | 60-90% | Highly dependent on the separation achieved on TLC; requires careful solvent system optimization. |
Visualized Workflows and Logic
Caption: General workflow for synthesizing this compound.
Caption: Troubleshooting logic for low-yield synthesis reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Enzyme-catalysed baeyer–villiger oxidations of some substituted bicyclo[3.2.0]heptanones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular cyclization: Significance and symbolism [wisdomlib.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Cycloheptane-1,4-diol Isomers
Welcome to the technical support center for the purification of cycloheptane-1,4-diol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the separation of cis and trans isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound isomers?
A1: The primary methods for separating cis and trans isomers of this compound are fractional recrystallization, column chromatography, and derivatization followed by separation. The choice of method depends on the scale of the purification, the required purity, and the available equipment.
Q2: What are the key physical property differences between cis and trans-cycloheptane-1,4-diol that can be exploited for purification?
A2: Cis and trans isomers of cyclic diols often exhibit differences in polarity, boiling points, and crystal packing, which influence their solubility and chromatographic retention.[1] Generally, the trans isomer is less polar and may have a higher melting point and lower solubility in non-polar solvents compared to the cis isomer. These differences are the basis for separation by recrystallization and column chromatography.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A3: Yes, preparative HPLC is a powerful technique for separating diastereomers with high resolution and purity.[1][2][3][4][5] Both normal-phase and reverse-phase HPLC can be effective. Due to the polarity of the diols, normal-phase chromatography on a silica (B1680970) gel column or a polar-modified column may provide good separation.
Q4: Is derivatization a necessary step for purification?
A4: Derivatization is not always necessary but can be highly effective, especially if the diol isomers themselves are difficult to separate. Converting the diols to their diacetate or other ester derivatives can amplify the differences in their physical properties, facilitating easier separation by recrystallization or chromatography.[6] The diols can then be recovered by hydrolysis of the separated ester isomers.
Troubleshooting Guides
Issue 1: Poor separation of isomers using column chromatography.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Problem: The polarity of the eluent may not be optimal, leading to co-elution.
-
Solution: Systematically vary the solvent polarity. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) is common. Start with a low polarity eluent and gradually increase the proportion of the polar solvent. Thin Layer Chromatography (TLC) is an essential tool to quickly screen for effective solvent systems before running the column.
-
-
Adjust the Stationary Phase:
-
Problem: Standard silica gel may not provide sufficient resolution.
-
Solution: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., diol- or cyano-modified). Alternatively, for reverse-phase chromatography, a C18 column with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be used.
-
-
Improve Column Packing and Loading:
-
Problem: A poorly packed column or overloading the column can lead to broad peaks and poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles. The amount of crude mixture loaded should typically be 1-5% of the mass of the stationary phase.
-
Issue 2: Difficulty in inducing crystallization during recrystallization.
Troubleshooting Steps:
-
Achieve Supersaturation:
-
Problem: The solution may not be sufficiently concentrated for crystals to form upon cooling.
-
Solution: Slowly evaporate some of the solvent to increase the concentration of the diol. Be cautious to avoid "oiling out," where the compound separates as a liquid instead of a solid.
-
-
Induce Nucleation:
-
Problem: Spontaneous crystal formation may be slow.
-
Solution:
-
Seeding: Add a few seed crystals of the pure isomer to the cooled solution.
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
-
-
-
Utilize an Anti-Solvent:
-
Problem: The diol is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Add a miscible "anti-solvent" (a solvent in which the diol is poorly soluble) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.
-
Issue 3: Co-precipitation of isomers during recrystallization.
Troubleshooting Steps:
-
Slow Cooling:
-
Problem: Rapid cooling can trap impurities and the other isomer within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Multiple Recrystallizations:
-
Problem: A single recrystallization may not be sufficient to achieve high purity.
-
Solution: Perform successive recrystallizations of the enriched product. With each step, the purity of the desired isomer should increase.
-
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol provides a general guideline for the separation of this compound isomers using silica gel chromatography.
Materials:
-
Crude mixture of this compound isomers
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude diol mixture in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and 3:7 hexane:ethyl acetate) to elute the isomers. The less polar trans isomer is expected to elute before the more polar cis isomer.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Analysis: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Protocol 2: Purification by Fractional Recrystallization
This protocol outlines a general procedure for separating the isomers based on their differential solubility.
Materials:
-
Crude mixture of this compound isomers
-
Recrystallization solvent (e.g., ethyl acetate, acetone, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair in which one isomer is significantly less soluble than the other at low temperatures.
-
Dissolution: Place the crude diol mixture in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize.
-
Further Cooling: Place the flask in an ice bath to maximize the yield of the crystallized isomer.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Mother Liquor: The mother liquor will be enriched in the more soluble isomer. This can be concentrated and subjected to further recrystallization or purified by another method like column chromatography.
Data Presentation
Table 1: Physical Properties of Cyclohexane-1,4-diol Isomers (Analogous Compounds)
| Property | cis-Cyclohexane-1,4-diol | trans-Cyclohexane-1,4-diol | Reference |
| Melting Point | 112 °C | 143 °C | [7] |
| Diacetate M.P. | 39 °C | 102.5-103.5 °C | [6] |
Visualizations
Caption: Workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis/Trans Isomers of Cycloheptane-1,4-diol by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of cis and trans isomers of cycloheptane-1,4-diol. Due to the structural similarity of these isomers, their separation can be challenging. This guide offers practical advice and starting points for developing effective separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of this compound?
A1: The main challenge stems from the very similar physicochemical properties of the cis and trans isomers, such as polarity, boiling point, and solubility. Their conformational flexibility within the seven-membered ring can also lead to comparable behavior in chromatographic systems, making their separation by standard methods difficult.
Q2: Which chromatographic techniques are most suitable for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most promising techniques. The success of the separation heavily relies on the careful selection of the stationary phase (column) and mobile phase to exploit the subtle differences in the isomers' three-dimensional structures and polarities.
Q3: Is derivatization a recommended strategy to improve the separation of this compound isomers?
A3: Yes, derivatization can significantly improve separation. By converting the diol's hydroxyl groups into esters, ethers, or other derivatives, you can alter the molecule's polarity, volatility, and structural rigidity. These changes can enhance the differential interactions with the stationary phase, leading to better resolution in both HPLC and GC.[1]
Q4: Can I use a standard C18 column for the HPLC separation of these diol isomers?
A4: While a C18 column can be a starting point, it may not provide sufficient selectivity for these closely related isomers. Normal-phase chromatography using a silica (B1680970) gel or diol-functionalized column often provides better selectivity for geometric isomers.[1][2] For particularly challenging separations, exploring different column chemistries, such as phenyl-hexyl or cyano-propyl phases, is recommended.[3]
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Isomers | Inappropriate column chemistry. | - Try a normal-phase silica or diol column. - Consider a phenyl-hexyl or cyano-propyl column for different selectivity.[3] |
| Mobile phase is not optimized. | - Systematically vary the solvent ratios in your mobile phase. For normal-phase, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethyl acetate).[1][3] - For reversed-phase, try different organic modifiers like acetonitrile (B52724) versus methanol.[3] | |
| Insufficient column efficiency. | - Use a longer column or a column with smaller particle size to increase theoretical plates.[3] | |
| Peak Tailing | Active sites on the column packing (especially with silica). | - Add a small amount of a competitive agent (e.g., a polar solvent like methanol) to the mobile phase. |
| Column overloading. | - Reduce the sample concentration or the injection volume.[4] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | - Ensure proper mixing and degassing of the mobile phase. |
| Unstable column temperature. | - Use a column oven to maintain a consistent temperature.[4] |
General Experimental Workflow
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method Development
This protocol provides a starting point for developing a separation method using normal-phase HPLC, which is often effective for diol isomers.
1. Sample Preparation:
-
Dissolve the this compound isomer mixture in the initial mobile phase or a compatible solvent (e.g., hexane/isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
2. HPLC System and Column:
-
HPLC System: An HPLC system equipped with a pump, injector, and a suitable detector.
-
Column: Silica gel or Diol-functionalized silica column (e.g., 5 µm particle size, 4.6 x 250 mm).[1]
-
Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended as diols lack a strong UV chromophore.[1][3]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Starting Gradient: Begin with a low percentage of isopropanol (e.g., 98:2 hexane:isopropanol) and gradually increase the isopropanol content.
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10-20 µL.[3]
4. Optimization:
-
Adjust the mobile phase composition to achieve baseline separation. Small changes in the percentage of the polar modifier can have a significant impact on resolution.
-
If separation is still poor, consider trying a different polar modifier, such as ethyl acetate.
Data Presentation: Starting Conditions for Method Development
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC | Gas Chromatography (Post-Derivatization) |
| Stationary Phase | Silica Gel, Diol | C18, Phenyl-Hexyl | DB-5, DB-1 or similar non-polar capillary column[5] |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol, Hexane/Ethyl Acetate | Acetonitrile/Water, Methanol/Water | Helium, Hydrogen |
| Detector | RID, ELSD | UV (if derivatized), MS | FID, MS |
| Temperature | 30 °C (Column Oven) | 30 °C (Column Oven) | Oven program (e.g., 80°C hold, ramp to 250°C) |
| Notes | Often provides better selectivity for diol isomers. | May require derivatization for good retention and selectivity. | Requires derivatization to increase volatility (e.g., silylation). |
Troubleshooting Logic for Poor Separation
References
Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Cycloheptane-1,4-diol
Welcome to the technical support center for the derivatization of cycloheptane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound involve targeting the two hydroxyl groups. These methods are primarily used to protect the hydroxyl groups, improve solubility in organic solvents, or enhance detectability for analytical purposes like GC-MS. The three main types of derivatization are:
-
Silylation: This process replaces the active hydrogen of the hydroxyl groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylated ethers are generally stable under basic conditions and are widely used for protecting alcohols.
-
Esterification: This involves reacting the diol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a mono- or di-ester. This is a robust method for creating derivatives with varying properties based on the chosen carboxylic acid.
-
Etherification: This method converts the hydroxyl groups into ethers, such as benzyl (B1604629) ethers or methoxymethyl (MOM) ethers, which are stable protecting groups under a variety of reaction conditions.
Q2: How can I achieve selective mono-derivatization of this compound?
A2: Achieving selective mono-derivatization of a symmetrical diol like this compound can be challenging but is achievable through several strategies:
-
Stoichiometric Control: Using a slight excess (1.0-1.2 equivalents) of the derivatizing agent can favor the formation of the mono-derivatized product. However, this often results in a mixture of di-substituted, mono-substituted, and unreacted starting material, requiring careful purification.
-
Use of Bulky Derivatizing Agents: Employing sterically hindered reagents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), can enhance selectivity for mono-silylation. The initial silylation of one hydroxyl group can sterically hinder the approach of the bulky reagent to the second hydroxyl group.
-
Enzymatic Reactions: Lipases can be used for highly selective mono-esterification under mild conditions.
Q3: What are the key considerations for choosing a suitable solvent for my derivatization reaction?
A3: The choice of solvent is critical for reaction success. Key considerations include:
-
Solubility: The solvent must dissolve this compound and the derivatizing agent.
-
Anhydrous Conditions: For many derivatization reactions, especially silylation, the solvent must be anhydrous to prevent reaction with water, which would consume the reagent and lead to low yields.
-
Inertness: The solvent should not react with any of the reagents or the product. For example, alcoholic solvents are unsuitable for silylation with silyl halides.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature. For reactions that require heating, a higher boiling solvent is necessary. For reactions that generate volatile byproducts, a solvent that allows for their removal (e.g., via a Dean-Stark trap for esterifications) is beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Silylation
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Store silylating agents under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[1] |
| Incomplete Deprotonation | Use a sufficient amount of a suitable base (e.g., imidazole (B134444), triethylamine, pyridine) to neutralize the acid byproduct (e.g., HCl) and facilitate the reaction. For hindered alcohols, a stronger base might be necessary. |
| Steric Hindrance | For bulky silylating agents (e.g., TBDMSCl, TIPSCl), the reaction may be slow. Increase the reaction time and/or temperature. Consider using a less hindered silylating agent if the application allows. |
| Reagent Degradation | Silylating agents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent or verify its quality before use. |
Issue 2: Incomplete Esterification and/or Low Yield
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation (Fischer Esterification) | Fischer esterification is an equilibrium process.[2] To drive the reaction towards the product, use a large excess of the alcohol (if applicable) or the carboxylic acid. Remove water as it forms using a Dean-Stark apparatus or molecular sieves. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, TsOH) is used for Fischer esterification. For milder conditions (Steglich esterification), ensure the coupling agent (e.g., DCC) and catalyst (e.g., DMAP) are used in appropriate amounts. |
| Steric Hindrance | If using a sterically hindered carboxylic acid or if the diol's hydroxyl groups are sterically encumbered, the reaction may be slow. Increase the reaction temperature and time. Consider using a more reactive acylating agent like an acid chloride or anhydride. |
| Side Reactions | At high temperatures with strong acid catalysts, side reactions like dehydration or ether formation can occur. Use milder conditions or a different esterification method if this is observed. |
Issue 3: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Mixture of Mono- and Di-substituted Products | To favor the di-substituted product, use a larger excess of the derivatizing agent (e.g., >2.5 equivalents) and a longer reaction time. To favor the mono-substituted product, carefully control the stoichiometry (1.0-1.2 equivalents of the derivatizing agent) and consider using a more sterically hindered reagent. |
| Formation of Isomers | For certain derivatization methods, the formation of diastereomers can occur.[3] Characterize all products to understand the stereochemical outcome of your reaction. Reaction conditions such as temperature and solvent can influence the diastereomeric ratio. |
| Byproduct Formation | In Steglich esterification, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Filter the reaction mixture thoroughly. If DCU remains, it can sometimes be removed by precipitation from a suitable solvent at low temperature. |
Data Presentation
Table 1: Comparison of Silylation Conditions for this compound
| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (Di-silylated) |
| TMSCl (2.5 eq) | Pyridine (B92270) | CH₂Cl₂ | 25 | 4 | >95% |
| TBDMSCl (2.5 eq) | Imidazole | DMF | 40 | 12 | >90% |
| TIPSCl (2.5 eq) | Imidazole | DMF | 60 | 24 | ~85% |
Table 2: Comparison of Esterification Methods for this compound
| Method | Acid/Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (Di-ester) |
| Fischer | Acetic Acid (excess) | H₂SO₄ (cat.) | Toluene | Reflux | 12 | ~70-80% |
| Acyl Chloride | Acetyl Chloride (2.2 eq) | Pyridine | CH₂Cl₂ | 0 to 25 | 2 | >95% |
| Steglich | Benzoic Acid (2.2 eq) | DCC (2.2 eq), DMAP (cat.) | CH₂Cl₂ | 25 | 18 | ~85-95% |
Experimental Protocols
Protocol 1: Di-silylation of this compound with TBDMSCl
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and imidazole (2.5 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at 40°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Di-esterification of this compound using Acetyl Chloride
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (B109758) (CH₂Cl₂) and pyridine (3.0 eq).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (2.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the di-acetate derivative.
Mandatory Visualization
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low product yield in derivatization reactions.
References
- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0747338A1 - Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of Cycloheptane-1,4-diol
Welcome to the technical support center for the synthesis and purification of cycloheptane-1,4-diol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
Two primary synthetic strategies are commonly employed for the laboratory-scale synthesis of this compound:
-
Reduction of Cycloheptane-1,4-dione: This is a prevalent method involving the reduction of the corresponding dione (B5365651) using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2][3][4]
-
Hydrolysis of Cycloheptene Epoxide: This route involves the epoxidation of cycloheptene, followed by acid-catalyzed hydrolysis of the resulting epoxide to yield the diol.[5]
Q2: What are the most common byproducts I might encounter during the synthesis of this compound?
The byproduct profile largely depends on the chosen synthetic route.
-
From Reduction of Cycloheptane-1,4-dione:
-
Cycloheptane-1-ol-4-one (Mono-reduction product): Incomplete reduction can lead to the formation of this keto-alcohol.
-
Unreacted Cycloheptane-1,4-dione: If the reaction does not go to completion, the starting material will remain.
-
Isomers of this compound: The reduction typically yields a mixture of cis- and trans-isomers.
-
-
From Hydrolysis of Cycloheptene Epoxide:
-
Unreacted Cycloheptene Epoxide: Incomplete hydrolysis will leave the starting epoxide in the reaction mixture.
-
Polymerization Products: Under certain conditions, the epoxide can undergo polymerization.
-
Q3: How can I effectively remove these byproducts?
Several purification techniques can be employed, often in combination, to isolate pure this compound.
-
Column Chromatography: This is a highly effective method for separating the diol from byproducts with different polarities.[6][7][8]
-
Recrystallization: This technique is useful for purifying the solid diol from soluble impurities.[9][10][11][12][13] The choice of solvent is critical for successful recrystallization.
-
Distillation (under vacuum): While less common for diols due to their high boiling points, vacuum distillation can sometimes be used to remove volatile impurities.
Q4: I am struggling to separate the cis and trans isomers of this compound. What methods can I use?
The separation of cis and trans isomers can be challenging due to their similar physical properties. Techniques that have been successfully applied to analogous cyclohexanediol systems and can be adapted include:
-
Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent system.
-
Derivatization followed by Chromatography or Crystallization: Converting the diols to their diacetate or other derivatives can accentuate the differences in their physical properties, facilitating separation. The pure derivatives can then be hydrolyzed back to the individual diol isomers.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Low Yield of this compound from Dione Reduction
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure a sufficient molar excess of the reducing agent (NaBH₄ or LiAlH₄) is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dione is consumed. - For NaBH₄ reductions, using a protic solvent like methanol (B129727) or ethanol (B145695) is common.[2][3] For LiAlH₄, an anhydrous aprotic solvent (e.g., diethyl ether, THF) is essential, followed by a careful aqueous workup.[1][2][3] |
| Decomposition of Product | - Maintain the recommended reaction temperature. Reductions with LiAlH₄ are often performed at low temperatures initially and then allowed to warm to room temperature. |
| Loss during Workup | - this compound has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem: Presence of Multiple Spots on TLC After Purification
| Possible Cause | Suggested Solution |
| Ineffective Column Chromatography | - Optimize the Eluent System: Perform small-scale TLC experiments with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between the diol and the impurities. - Proper Column Packing: Ensure the silica (B1680970) gel is packed uniformly to avoid channeling.[14][6][8] - Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band.[14][8] |
| Co-crystallization of Impurities | - Select an Appropriate Recrystallization Solvent: The ideal solvent should dissolve the diol well at high temperatures but poorly at low temperatures.[9][10][12][13] Perform small-scale solvent screening to identify the best solvent or solvent pair. - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.[9][11] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To separate this compound from less polar and more polar byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for eluent (e.g., hexane, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Begin adding the eluent to the top of the column, maintaining a constant head of solvent.
-
Collect the eluting solvent in fractions.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a potassium permanganate (B83412) stain).
-
-
Isolate the Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify solid this compound from soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals, for example, by air drying or in a vacuum oven.
-
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Home Page [chem.ualberta.ca]
- 10. mt.com [mt.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
scale-up considerations for the synthesis of cycloheptane-1,4-diol
Technical Support Center: Synthesis of Cycloheptane-1,4-diol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound, categorized by synthetic route.
Route 1: Dihydroxylation of Cycloheptene (B1346976)
This is a common method for creating diols from alkenes. Key considerations involve the choice of oxidizing agent and control of reaction conditions to prevent over-oxidation.
Q1: My dihydroxylation reaction has a low yield and forms multiple by-products. What's going wrong?
A1: Low yields and by-product formation in dihydroxylation often stem from the choice of oxidant and reaction conditions.
-
Problem: Using strong oxidants like potassium permanganate (B83412) (KMnO₄) can lead to over-oxidation, cleaving the diol to form dicarboxylic acids.[1][2]
-
Solution: Osmium tetroxide (OsO₄) is a milder, more selective reagent for syn-dihydroxylation and generally results in fewer by-products.[2] Due to its toxicity and cost, it is almost always used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[1][3][4]
-
Troubleshooting:
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to improve selectivity.[2]
-
pH Control: When using KMnO₄, maintaining a basic pH can help prevent over-oxidation.[3]
-
Reagent Addition: Slow, controlled addition of the oxidizing agent can prevent localized high concentrations that lead to side reactions.[2]
-
Q2: How can I perform an anti-dihydroxylation to get the other diastereomer?
A2: Anti-dihydroxylation is typically achieved in a two-step process:
-
Epoxidation: First, convert cycloheptene to its epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[3][5]
-
Acid-Catalyzed Ring Opening: The epoxide is then opened with aqueous acid (e.g., dilute H₂SO₄ or HClO₄) to yield the trans-diol.[3][5] The nucleophilic attack by water occurs from the side opposite the epoxide oxygen, resulting in anti-addition.[3][5]
Q3: My catalytic OsO₄ reaction is sluggish on a larger scale. What are the scale-up considerations?
A3:
-
Mixing: Ensure efficient mixing to maintain homogeneity, as this is crucial for a catalytic cycle involving a co-oxidant. Inadequate stirring can lead to localized depletion of the catalyst or co-oxidant.
-
Heat Transfer: Dihydroxylation is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with good heat exchange capabilities (e.g., a jacketed reactor) to maintain the optimal temperature.
-
Work-up: The work-up for OsO₄ reactions often involves adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) to quench the reaction and reduce the osmate ester.[1] Ensure sufficient time and mixing for this step to be complete before extraction.
Route 2: Reduction of Cycloheptane-1,4-dione
This route involves the reduction of a dione (B5365651) precursor. The primary challenge is controlling the stereoselectivity of the reduction.
Q1: How can I synthesize the starting material, cycloheptane-1,4-dione?
A1: The synthesis of cycloheptanediones can be complex. One approach involves the ring expansion of a smaller cyclic ketone, such as the reaction of a silyloxycyclopentene derivative with dichloroketene, followed by a sequence of reduction, desilylation, and ring expansion.[6]
Q2: My reduction of cycloheptane-1,4-dione yields a mixture of cis and trans diol isomers. How can I control the stereochemistry?
A2: The stereochemical outcome depends heavily on the reducing agent and reaction conditions.
-
For the cis-diol: Reductions that allow the hydride to approach from the less sterically hindered face of the carbonyl are preferred. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on carbon may favor the formation of the cis-isomer.
-
For the trans-diol: Bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often provide high stereoselectivity for the thermodynamically less stable alcohol by approaching from the more hindered face.
-
General Considerations: The reduction of carbonyl compounds is a widely used industrial process. Transfer hydrogenation is often considered a milder alternative to traditional hydrogenation.[7]
Q3: How can I separate the cis and trans isomers of this compound at scale?
A3: Separating diastereomers can be challenging.
-
Fractional Crystallization: This is often the most viable method at scale. It relies on differences in the solubility of the isomers in a specific solvent system.[8][9] Experiment with various solvents to find one where one isomer is significantly less soluble than the other.
-
Chromatography: While effective at the lab scale, flash column chromatography can be expensive and complex to scale up.[8] It is generally reserved for high-value products or when crystallization fails.
-
Derivative Formation: Convert the diol mixture into derivatives (e.g., diacetates, dibenzoates) that may have more distinct physical properties, facilitating separation by crystallization. The desired isomer can then be recovered by hydrolyzing the purified derivative.[8]
Quantitative Data Summary
The following tables provide data from related syntheses, offering a baseline for planning experiments.
Table 1: Scale-Up Data for Biocatalytic Baeyer-Villiger Oxidation (Analogous Lactone Synthesis) [10]
| Parameter | Lab Scale (1.5 L) | Pilot Scale (55 L) |
| Substrate | bicyclo[3.2.0]hept-2-en-6-one | bicyclo[3.2.0]hept-2-en-6-one |
| Product Conc. | ~3.5 g/L | ~3.5 g/L |
| Total Product | - | >200 g |
| Yield | 85-90% | 85-90% |
| Key Limitation | Product Inhibition | Product Inhibition |
Table 2: Comparison of Purification Methods for Diols (Data for 1,4-Cyclohexanediol) [8]
| Method | Typical Purity | Typical Yield | Key Considerations |
| Recrystallization | >99% (multiple crops) | 70-90% (per crop) | Dependent on solubility differences. |
| Vacuum Distillation | High (for volatile compounds) | 80-95% | Effective for removing non-volatile impurities. |
| Flash Chromatography | >98% | 60-90% | Highly dependent on TLC separation; may be costly to scale. |
Experimental Protocols
Protocol 1: Catalytic Syn-Dihydroxylation of Cycloheptene
This protocol uses a catalytic amount of osmium tetroxide with NMO as the co-oxidant.
Materials:
-
Cycloheptene
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol
-
Acetone/Water solvent mixture (e.g., 10:1)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer and temperature probe, dissolve cycloheptene (1.0 eq) in an acetone/water mixture.
-
Cool the reaction mixture to 0 °C using an external cooling bath.
-
Add the NMO solution (1.2 eq) to the stirred mixture.
-
Slowly add the catalytic OsO₄ solution (e.g., 0.002 eq) dropwise via a syringe pump, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0-5 °C for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution and stir vigorously for 1 hour.
-
Allow the mixture to warm to room temperature. If a precipitate forms, it can be removed by filtration through a pad of celite.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-cycloheptane-1,4-diol.
-
Purify the crude product by recrystallization.
Safety: Osmium tetroxide is highly toxic, volatile, and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[1]
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general workflow for synthesis and a troubleshooting guide for common issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reactor operation and scale-up of whole cell Baeyer-Villiger catalyzed lactone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions during the oxidation of cycloheptane-1,4-diol
Welcome to the technical support center for the oxidation of cycloheptane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during this critical synthetic step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation of this compound to its corresponding dione (B5365651).
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inactive oxidizing agent. 2. Insufficient equivalents of oxidant. 3. Reaction temperature is too low. | 1. Use a freshly opened or properly stored bottle of the oxidizing agent. The activity of reagents like Dess-Martin periodinane (DMP) can decrease over time. 2. Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents per hydroxyl group). 3. For Swern oxidations, ensure the reaction is allowed to warm to the specified temperature after the addition of the base. For other oxidations, a slight increase in temperature may be necessary, but monitor closely for side product formation. |
| Formation of a significant amount of hydroxy-ketone | Incomplete oxidation of the diol. | 1. Increase the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Increase the equivalents of the oxidizing agent. |
| Presence of unexpected, lower molecular weight byproducts | Oxidative cleavage of the C-C bond between the carbonyl groups (over-oxidation). This is more common with stronger oxidizing agents like chromium-based reagents or under harsh conditions. | 1. Switch to a milder oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[1][2] 2. Perform the reaction at a lower temperature. For many oxidations, 0 °C or even -78 °C is optimal.[2] 3. Carefully control the stoichiometry of the oxidant; avoid a large excess. |
| Formation of a lactone byproduct | Baeyer-Villiger oxidation of the desired cycloheptane-1,4-dione product by peroxyacid impurities or by certain oxidants.[3][4][5] | 1. Use an oxidant that is not known to promote Baeyer-Villiger reactions. Swern and DMP oxidations are generally safe choices. 2. If using a peroxy-based oxidant, ensure it is free of peroxyacid impurities. 3. Isolate the dione product quickly from the reaction mixture. |
| Intramolecular cyclization leading to ether byproducts | Acidic or basic conditions promoting intramolecular etherification. | 1. Use a neutral oxidation method like DMP oxidation.[1] 2. If using an acid- or base-sensitive protocol, consider protecting one of the hydroxyl groups before oxidation.[6][7] |
| Complex mixture of unidentifiable products | Multiple side reactions occurring simultaneously. | 1. Re-evaluate the choice of oxidant and reaction conditions. Start with the mildest conditions known to be effective for secondary alcohol oxidation. 2. Consider a protecting group strategy to selectively oxidize one hydroxyl group at a time. This adds steps but can significantly improve selectivity and yield.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when oxidizing this compound and how can I prevent it?
A1: The most common and problematic side reaction is over-oxidation, leading to the cleavage of the carbon-carbon bond of the diol, which results in the formation of dicarboxylic acids or other smaller molecules.[10] This significantly reduces the yield of the desired cycloheptane-1,4-dione. To prevent this, it is crucial to use mild and selective oxidizing agents. Strong oxidants like potassium permanganate (B83412) or chromic acid should be avoided.[11] Instead, methods like Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation are recommended as they operate under milder conditions and exhibit greater chemoselectivity.[1][2][12]
Q2: I am observing a byproduct with a mass corresponding to the addition of an oxygen atom to my desired dione. What is happening?
A2: This is likely due to a Baeyer-Villiger oxidation of the cycloheptane-1,4-dione product, which would form a lactone.[3][4][5] This can occur if the chosen oxidant has peroxyacid impurities or if the oxidant itself can promote this rearrangement. To avoid this, use oxidation systems that are not prone to this side reaction, such as Swern or DMP oxidations. If you must use an oxidant that could cause this, it is important to use highly pure reagents and to carefully monitor the reaction to minimize the exposure of the dione product to the oxidizing conditions.
Q3: My reaction is sluggish and gives a mixture of the starting material, the desired dione, and the mono-oxidized hydroxy-ketone. How can I drive the reaction to completion?
A3: A sluggish reaction with incomplete conversion can be addressed by a few strategies. First, ensure your reagents are active; for instance, DMP should be stored under anhydrous conditions. Second, you can try slightly increasing the equivalents of the oxidizing agent. It's also possible that the reaction temperature is too low for a complete reaction within a reasonable timeframe. A modest increase in temperature can sometimes be beneficial, but this must be done cautiously to avoid promoting side reactions. Finally, increasing the reaction time, with careful monitoring by an appropriate analytical technique like TLC or LC-MS, will help determine the optimal duration for complete conversion.
Q4: Would a protecting group strategy be beneficial for the oxidation of this compound?
A4: A protecting group strategy can be highly beneficial, especially if you are struggling with selectivity and side reactions.[6][7] By protecting one of the hydroxyl groups, you can selectively oxidize the other to a ketone.[8][9] After deprotection, you would then oxidize the second hydroxyl group. While this adds two steps to your synthesis (protection and deprotection), it can lead to a much cleaner reaction and a higher overall yield of the desired dione, especially on a larger scale or with a complex substrate. Common protecting groups for diols include acetals and silyl (B83357) ethers.[7]
Comparative Data of Key Oxidation Protocols
The following table summarizes typical reaction conditions for common mild oxidation methods applicable to secondary diols. Please note that optimal conditions for this compound may require some experimentation.
| Oxidation Method | Oxidizing Agent | Co-reagents/Solvent | Typical Temperature | Typical Reaction Time | Common Byproducts |
| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO) | Oxalyl chloride or trifluoroacetic anhydride, triethylamine (B128534) / Dichloromethane (B109758) | -78 °C to room temp. | 1-4 hours | Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) salt[2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane or Chloroform | Room temperature | 1-3 hours | Iodinane, acetic acid[1][13] |
| TEMPO-catalyzed Oxidation | TEMPO (catalytic) | Sodium hypochlorite (B82951) (bleach), KBr / Dichloromethane/Water | 0 °C to room temp. | 1-5 hours | Sodium chloride, water[12] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin periodinane (2.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Swern Oxidation
-
To a solution of oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 4.4 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
TEMPO-catalyzed Oxidation
-
To a vigorously stirred biphasic mixture of this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M) and a saturated aqueous solution of sodium bicarbonate, add potassium bromide (0.2 eq) and TEMPO (0.02 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, ~10-15% available chlorine, 2.5 eq) while maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting logic for optimizing the oxidation of this compound.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer villiger oxidation | PPTX [slideshare.net]
- 6. Diol - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. organic chemistry - How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. stacks.stanford.edu [stacks.stanford.edu]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
troubleshooting low yields in cycloheptane ring formation
Welcome to the technical support center for troubleshooting low yields in cycloheptane (B1346806) ring formation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in synthesizing seven-membered ring systems. The formation of these medium-sized rings is notoriously difficult due to a combination of unfavorable enthalpic and entropic factors. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help you diagnose and resolve common issues.
General Troubleshooting and FAQs
This section addresses problems applicable to most cycloheptane ring-forming strategies.
Q1: My cyclization reaction is resulting in very low yields or primarily intermolecular side products (dimers, oligomers). What is the most likely cause?
A1: The most common issue is the competition between the desired intramolecular cyclization and intermolecular reactions. For direct cyclization, dimerization is always a competing reaction. The linear precursor molecule must adopt an entropically disfavored conformation to bring its reactive ends together. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
Solution: The High Dilution Principle To favor intramolecular cyclization, the reaction must be run under high dilution conditions (typically 0.05 M to 0.001 M). This reduces the probability of intermolecular collisions. A syringe pump for the slow addition of the substrate to the reaction mixture is a standard technique to maintain a consistently low concentration of the linear precursor.
Q2: I'm using high dilution, but my yields are still poor. Could my substrate be the problem?
A2: Yes, the structure and conformation of the linear precursor are critical for successful cyclization. Molecules that prefer to exist in an extended, linear conformation will have a high energy barrier to adopting
analytical methods for monitoring cycloheptane-1,4-diol reaction progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving cycloheptane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the formation or consumption of this compound in a reaction?
A1: The primary methods for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of method depends on the reaction matrix, the presence of interfering species, and the required sensitivity and speed of analysis.
Q2: How can I choose between HPLC, GC, and NMR for my specific reaction?
A2:
-
HPLC: Ideal for analyzing reaction mixtures that are not volatile or are thermally sensitive. HPLC is particularly useful for polar compounds like diols and can be used for quantification.[2]
-
GC/GC-MS: Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of this compound. GC-MS provides both quantitative data and structural information, which is useful for identifying byproducts.
-
NMR Spectroscopy: A powerful tool for real-time, non-invasive reaction monitoring.[1][3] It allows for the simultaneous observation and quantification of reactants, intermediates, and products without the need for chromatographic separation.[1] ¹H and ¹³C NMR are commonly used.
Q3: Do I need to derivatize this compound for GC analysis?
A3: While it may be possible to analyze this compound directly by GC, derivatization is often recommended. Silylation (e.g., with BSTFA) is a common technique to increase the volatility and thermal stability of diols, leading to improved peak shape and sensitivity.
Q4: What type of HPLC column is best suited for this compound analysis?
A4: For a polar compound like this compound, a Diol column operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode can be very effective.[2] Alternatively, a reversed-phase column (e.g., C18) with a highly aqueous mobile phase can also be used, though retention might be limited.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Use a high-purity silica (B1680970) column. If using a C18 column, consider one with end-capping. Adjust mobile phase pH to ensure the analyte is in a neutral state. |
| No or low retention of this compound on a reversed-phase column. | The analyte is too polar for the stationary phase. | Increase the aqueous component of the mobile phase. Consider using a polar-embedded or polar-endcapped reversed-phase column. Switch to a HILIC column.[2] |
| Co-elution of this compound with starting materials or byproducts. | Insufficient resolution of the analytical method. | Optimize the mobile phase gradient.[4] Change the organic modifier (e.g., from acetonitrile (B52724) to methanol). Try a different column chemistry (e.g., switch from C18 to a phenyl-hexyl column). |
| Baseline noise or drift. | Contaminated mobile phase or column; detector issues. | Filter and degas all solvents.[5] Flush the column with a strong solvent. Ensure the detector lamp is functioning correctly. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or tailing peaks. | Active sites in the GC inlet or column; insufficient derivatization. | Use a deactivated inlet liner. Ensure complete derivatization by optimizing reaction time and temperature. |
| No peak corresponding to this compound. | The compound is not reaching the detector (adsorption or degradation). | Confirm the volatility of the analyte or its derivative. Check for leaks in the GC system. Lower the injection port temperature to prevent thermal degradation. |
| Inconsistent peak areas and poor reproducibility. | Injection volume variability; incomplete derivatization. | Use an autosampler for consistent injection volumes. Ensure the derivatization reaction goes to completion. Use an internal standard. |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Poor signal-to-noise ratio. | Low sample concentration; insufficient number of scans. | Increase the concentration of the analyte if possible. Increase the number of scans acquired. |
| Broadened NMR signals. | Presence of paramagnetic species; sample viscosity; chemical exchange. | Remove any paramagnetic impurities. Dilute the sample to reduce viscosity. For exchange broadening, consider acquiring spectra at different temperatures. |
| Difficulty in integrating peaks for quantification. | Overlapping peaks; poor baseline. | Use a higher field strength NMR spectrometer for better resolution. Apply baseline correction algorithms. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.[6] |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
-
Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the initial mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[4]
-
HPLC System and Conditions:
-
Column: Diol Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate
-
Gradient: Start at 90% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector. A UV detector may be used if a chromophore is present in the reactants or products.
-
-
Data Analysis: Integrate the peak area of this compound and any other relevant peaks. Plot the concentration or peak area as a function of time to determine the reaction progress.
Protocol 2: ¹H NMR for Kinetic Analysis
-
Sample Preparation: In an NMR tube, add a known concentration of the limiting reactant in a deuterated solvent. Add a known concentration of an internal standard (e.g., mesitylene).
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum before initiating the reaction.
-
Initiate the reaction (e.g., by adding the catalyst or second reactant).
-
Acquire spectra at regular time intervals.[3]
-
-
Data Analysis:
-
Identify a well-resolved peak for this compound, the starting material, and the internal standard.
-
Integrate the peaks of interest.
-
Calculate the concentration of the reactant and product at each time point relative to the internal standard.
-
Plot the concentration versus time to obtain the reaction profile and determine reaction kinetics.[3]
-
Data Presentation
Table 1: Typical HPLC and GC Parameters for this compound Analysis
| Parameter | HPLC (HILIC) | GC (after silylation) |
| Column | Diol, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with Ammonium Formate | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Oven Program | Isothermal or Gradient | 100°C (2 min), ramp to 250°C at 10°C/min |
| Detector | ELSD or RI | Mass Spectrometer (MS) |
| Expected Retention Time | Dependent on specific conditions | Dependent on specific conditions |
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 3.5 - 4.0 | Protons attached to the carbons bearing the hydroxyl groups (CH-OH). |
| ¹H | 1.2 - 1.8 | Methylene protons of the cycloheptane (B1346806) ring. |
| ¹³C | 70 - 75 | Carbons bearing the hydroxyl groups (C-OH). |
| ¹³C | 25 - 40 | Methylene carbons of the cycloheptane ring. |
Note: Exact chemical shifts will depend on the solvent and the specific stereoisomer.
Visualizations
Caption: General experimental workflow for monitoring this compound reaction progress.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Use Cogent Diol™ HPLC Columns - MicroSolv Technology Corp [kb.mtc-usa.com]
- 6. scispace.com [scispace.com]
Validation & Comparative
Comparative NMR Spectroscopic Analysis of Cycloheptane-1,4-diol Stereoisomers: A Guide for Researchers
A comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for the cis and trans stereoisomers of cycloheptane-1,4-diol is currently unavailable in the public domain. While the existence of these isomers is documented, a direct comparative analysis of their ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, has not been identified in published literature or spectral databases.
This guide, intended for researchers, scientists, and drug development professionals, outlines the expected theoretical differences in the NMR spectra of cis- and trans-cycloheptane-1,4-diol and provides a general experimental framework for their analysis. The lack of specific experimental data prevents a direct, quantitative comparison at this time.
Theoretical Framework for Spectroscopic Differentiation
The stereochemical relationship of the two hydroxyl groups in the cis and trans isomers of this compound is expected to significantly influence their respective ¹H and ¹³C NMR spectra. The flexible seven-membered ring of cycloheptane (B1346806) exists in a variety of conformations, with the twist-chair being the most stable. The orientation of the hydroxyl groups (axial vs. equatorial) within these conformations will dictate the chemical environment of the neighboring protons and carbons, leading to distinct spectral features.
For the cis-isomer , the two hydroxyl groups are on the same side of the ring. Depending on the ring conformation, this can lead to a more sterically hindered environment and potential intramolecular hydrogen bonding, which would affect the chemical shifts of the carbinol protons (CH-OH) and the carbons to which they are attached (C-OH).
For the trans-isomer , the hydroxyl groups are on opposite sides of the ring, leading to a different set of conformational possibilities and steric interactions. This would result in different chemical shifts for the carbinol protons and carbons compared to the cis-isomer. The symmetry of the molecule in its dominant conformation will also affect the number of unique signals in both ¹H and ¹³C NMR spectra.
Experimental Protocols
Synthesis of this compound Stereoisomers
A common route to cyclic diols involves the reduction of the corresponding diketone. For this compound, this would involve the reduction of cycloheptane-1,4-dione. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions. For instance, reduction with sodium borohydride (B1222165) might yield a mixture of cis and trans isomers, which would then require separation by chromatography. Stereoselective reducing agents could potentially favor the formation of one isomer over the other.
General Reduction Protocol:
-
Cycloheptane-1,4-dione is dissolved in a suitable solvent (e.g., methanol, ethanol).
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A reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C).
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The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
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The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product, a mixture of cis- and trans-cycloheptane-1,4-diol, is purified and the isomers separated using column chromatography on silica (B1680970) gel.
NMR Spectroscopic Analysis
Sample Preparation:
-
A few milligrams of the purified diol isomer are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
Data Acquisition:
-
¹H NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key parameters to be recorded include chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz.
-
¹³C NMR spectra are acquired on the same instrument, usually with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts (δ) are recorded in ppm.
Data Presentation
Due to the absence of experimental data, the following tables are presented as templates for how the ¹H and ¹³C NMR data for the this compound stereoisomers would be structured for comparative analysis.
Table 1: Hypothetical ¹H NMR Data for this compound Stereoisomers
| Proton | cis-isomer Chemical Shift (δ, ppm) | trans-isomer Chemical Shift (δ, ppm) |
| H-1, H-4 (CH-OH) | Expected to be different | Expected to be different |
| H-2, H-7 | Expected to be different | Expected to be different |
| H-3, H-6 | Expected to be different | Expected to be different |
| H-5 | Expected to be different | Expected to be different |
| OH | Expected to be different | Expected to be different |
Table 2: Hypothetical ¹³C NMR Data for this compound Stereoisomers
| Carbon | cis-isomer Chemical Shift (δ, ppm) | trans-isomer Chemical Shift (δ, ppm) |
| C-1, C-4 (C-OH) | Expected to be different | Expected to be different |
| C-2, C-7 | Expected to be different | Expected to be different |
| C-3, C-6 | Expected to be different | Expected to be different |
| C-5 | Expected to be different | Expected to be different |
Visualizations
The following diagrams illustrate the stereochemical relationship between the isomers and a general workflow for their analysis.
Caption: Synthetic relationship between this compound stereoisomers.
Caption: General workflow for NMR spectroscopic analysis of stereoisomers.
Conclusion
A definitive comparative guide to the NMR spectra of cis- and trans-cycloheptane-1,4-diol is hampered by the lack of available experimental data. This document provides a theoretical basis for the expected spectral differences and a general methodology for obtaining the necessary data. Researchers are encouraged to perform the synthesis and detailed NMR analysis of these compounds to contribute to the publicly available spectroscopic data, which would be of significant value to the chemical and pharmaceutical research communities.
Unveiling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of Cycloheptane-1,4-diol
For researchers, scientists, and drug development professionals, understanding the structural nuances of cyclic diols is paramount. Mass spectrometry serves as a powerful analytical tool for this purpose, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of cycloheptane-1,4-diol and its close structural analog, cyclohexane-1,4-diol, supported by experimental data and detailed protocols.
This report delves into the predicted fragmentation pathways of this compound and compares them with the experimentally observed fragmentation of cis- and trans-cyclohexane-1,4-diol. By examining these patterns, researchers can gain a deeper understanding of how the ring size and stereochemistry influence the fragmentation behavior of cyclic diols.
Predicted and Observed Fragmentation Patterns: A Comparative Analysis
For a robust comparison, the experimentally determined mass spectra of cis- and trans-cyclohexane-1,4-diol were obtained from the NIST Mass Spectrometry Data Center. The primary fragments for these isomers are summarized in the table below.
Table 1: Key Mass Spectral Fragments of this compound (Predicted) and Cyclohexane-1,4-diol (Experimental)
| m/z | Predicted Relative Abundance (this compound) | Observed Relative Abundance (cis-Cyclohexane-1,4-diol) | Observed Relative Abundance (trans-Cyclohexane-1,4-diol) | Proposed Fragment Ion/Neutral Loss |
| 130 | Low to absent | - | - | [M]+• (Molecular Ion of this compound) |
| 116 | - | Low to absent | Low to absent | [M]+• (Molecular Ion of Cyclohexane-1,4-diol) |
| 112 | Moderate | - | - | [M-H₂O]+• |
| 98 | - | High | High | [M-H₂O]+• |
| 84 | Moderate | Moderate | Moderate | [M-2H₂O]+• or [M-C₂H₄O]+• |
| 70 | Moderate | High | High | [M-H₂O-C₂H₄]+• |
| 57 | High | High | High | [C₄H₉]+ or [C₃H₅O]+ |
| 43 | Moderate | Moderate | Moderate | [C₃H₇]+ or [C₂H₃O]+ |
Note: Predicted relative abundances are qualitative estimates based on general fragmentation principles.
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the DOT language.
Unveiling the Solid-State Landscape: A Comparative Crystallographic Analysis of Cycloheptane-1,4-diol and Its Analogs
While a definitive X-ray crystallographic analysis of cycloheptane-1,4-diol remains to be reported in publicly accessible literature, a comprehensive understanding of its likely solid-state conformation can be achieved through a comparative study of its positional isomer, cis-cycloheptane-1,2-diol, and homologous cycloalkane diols. This guide presents a detailed comparison of the crystallographic data of trans-1,4-cyclohexanediol, cis-cycloheptane-1,2-diol, and cis-cyclooctane-1,5-diol, providing valuable insights for researchers, scientists, and drug development professionals into the influence of ring size and hydroxyl group positioning on crystal packing and molecular geometry.
This comparative analysis utilizes available crystallographic data to infer the structural characteristics of this compound, offering a foundational understanding for further computational and experimental investigations.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for trans-1,4-cyclohexanediol, cis-cycloheptane-1,2-diol, and cis-cyclooctane-1,5-diol, facilitating a direct comparison of their solid-state structures.
| Parameter | trans-1,4-Cyclohexanediol | cis-Cycloheptane-1,2-diol | cis-Cyclooctane-1,5-diol |
| Empirical Formula | C₆H₁₂O₂ | C₇H₁₄O₂ | C₈H₁₆O₂ |
| Formula Weight | 116.16 | 130.18 | 144.21 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | Cc |
| a (Å) | 8.963(2) | 7.4148(5) | 9.119(4) |
| b (Å) | 10.089(2) | 8.7629(5) | 11.717(5) |
| c (Å) | 7.219(2) | 12.4531(6) | 8.118(4) |
| α (°) | 90 | 103.861(4) | 90 |
| β (°) | 108.93(2) | 105.685(4) | 108.35(5) |
| γ (°) | 90 | 90.189(4) | 90 |
| Volume (ų) | 617.9(3) | 754.32(8) | 823.6(6) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 293(2) | 200 | Not Reported |
| Wavelength (Å) | 1.54178 | Not Reported | Not Reported |
| Calculated Density (Mg/m³) | 1.248 | Not Reported | Not Reported |
Experimental Protocols
The determination of crystal structures for these cycloalkane diols follows a standardized workflow in single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. A common method for growing crystals of cycloalkane diols is through slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For the compared diols, acetone (B3395972) or methanol (B129727) are often effective.
-
Dissolution: The diol is dissolved in a minimal amount of the selected solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days at a constant, controlled temperature. This slow process encourages the formation of large, well-ordered single crystals.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically around 100-200 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors to produce a set of structure factor amplitudes.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using a full-matrix least-squares method against the experimental data. In this process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The logical flow of a single-crystal X-ray crystallographic analysis can be visualized as follows:
Caption: Experimental workflow for X-ray crystallographic analysis.
Signaling Pathway of Structural Insights
The data obtained from X-ray crystallography provides a cascade of information that is crucial for various scientific disciplines, particularly in drug development and materials science.
Caption: Information pathway from crystal structure to applications.
A Comparative Guide to the Polymerization of Cycloheptane-1,4-diol and Cyclohexane-1,4-diol for Advanced Material Development
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers with tailored properties is a cornerstone of innovation in materials science and drug delivery. Cycloaliphatic diols are a critical class of monomers that impart unique thermal and mechanical characteristics to polyesters and other copolymers. This guide provides a detailed comparison of two such diols: the well-established cyclohexane-1,4-diol and the less-explored cycloheptane-1,4-diol. While extensive data exists for the former, this guide extrapolates the expected performance of the latter based on established structure-property relationships in polymer chemistry, addressing a notable gap in current literature.
Introduction to Cycloaliphatic Diols in Polymerization
Cyclohexane-1,4-diol, commonly used in its dimethanol form (1,4-cyclohexanedimethanol or CHDM), is a staple in the synthesis of commercial polyesters like PETG (polyethylene terephthalate (B1205515) glycol-modified) and PCT (poly(1,4-cyclohexylenedimethylene terephthalate)). Its rigid six-membered ring structure is known to enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers. In contrast, this compound, with its larger seven-membered ring, presents an intriguing alternative for modifying polymer backbones. The increased flexibility and conformational possibilities of the cycloheptane (B1346806) ring are anticipated to influence polymerization kinetics and the final properties of the material in distinct ways.
Polymerization of Cyclohexane-1,4-diol: A Performance Benchmark
The polymerization of cyclohexane-1,4-diol (as CHDM) with various dicarboxylic acids is a well-documented process, typically carried out via melt polycondensation. This method offers high reaction rates and avoids the use of solvents. The properties of the resulting polyesters are significantly influenced by the cis/trans isomer ratio of the cyclohexane (B81311) ring. A higher trans-isomer content generally leads to increased crystallinity, higher melting and glass transition temperatures, and improved mechanical strength.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
A standard laboratory-scale procedure for the synthesis of polyesters from cyclohexane-1,4-diol (CHDM) and a dicarboxylic acid (e.g., terephthalic acid) involves a two-stage melt polycondensation process.
Stage 1: Esterification
-
The diol (CHDM) and dicarboxylic acid are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. A molar excess of the diol is often used.
-
A catalyst, such as a titanium or tin compound, is added.
-
The mixture is heated under a nitrogen atmosphere to a temperature range of 190-230°C.
-
The esterification reaction proceeds with the removal of water as a byproduct. This stage is continued until the theoretical amount of water is collected.
Stage 2: Polycondensation
-
A vacuum is gradually applied to the system, and the temperature is raised to 250-290°C.
-
The excess diol is distilled off, and the viscosity of the molten polymer increases as the molecular weight builds.
-
The reaction is monitored by the torque of the stirrer and is terminated when the desired melt viscosity is achieved.
-
The resulting polymer is then extruded and pelletized.
Quantitative Data Summary: Cyclohexane-1,4-diol Based Polyesters
| Property | Value | Conditions/Notes |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 60 - 120 °C | Dependent on the dicarboxylic acid and cis/trans ratio. |
| Melting Temperature (Tm) | 280 - 320 °C | For crystalline grades, increases with higher trans-isomer content. |
| Mechanical Properties | ||
| Tensile Strength | 50 - 80 MPa | Varies with molecular weight and crystallinity. |
| Tensile Modulus | 2000 - 3000 MPa | Reflects the rigidity imparted by the cyclohexane ring. |
| Elongation at Break | 5 - 300 % | Amorphous grades exhibit higher elongation. |
Polymerization of this compound: A Prospective Analysis
Direct experimental data on the polymerization of this compound is scarce in the available scientific literature. However, based on the principles of polymer chemistry and the known effects of ring size on polymer properties, we can project the potential performance of this compound in polymerization compared to its six-membered counterpart.
The larger and more flexible seven-membered ring of this compound is expected to introduce greater conformational disorder into the polymer chain. This is likely to have the following consequences:
-
Polymerization Kinetics: The increased flexibility of the cycloheptane ring might lead to different reaction kinetics compared to the more rigid cyclohexane ring. The reactivity of the hydroxyl groups could be affected by the various conformations the ring can adopt.
-
Crystallinity: The irregularity introduced by the flexible seven-membered ring is predicted to hinder chain packing and reduce the overall crystallinity of the resulting polymer. This would lead to more amorphous materials.
-
Thermal Properties: A decrease in crystallinity would likely result in a lower melting temperature (Tm) and potentially a lower glass transition temperature (Tg) compared to analogous polyesters made with cyclohexane-1,4-diol. The increased chain mobility afforded by the larger ring would contribute to a lower Tg.
-
Mechanical Properties: Polymers derived from this compound are anticipated to be more flexible and have lower tensile strength and modulus than those from cyclohexane-1,4-diol. However, they may exhibit higher elongation at break and improved impact strength due to the less rigid polymer backbone.
Logical Workflow for Comparative Analysis
A Comparative Guide to the Thermal Properties of Polyesters Derived from Cycloheptane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polyesters derived from cycloheptane-1,4-diol and other commonly used diols. Understanding these properties is crucial for the rational design of polyesters with tailored performance for applications ranging from drug delivery systems to medical devices. The selection of the diol monomer significantly influences the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the resulting polyester (B1180765).
Comparison of Thermal Properties
The following table summarizes the experimental thermal properties of polyesters synthesized from various diols and a common dicarboxylic acid (e.g., terephthalic acid or adipic acid). For the polyester derived from this compound, the presented values are estimations based on the expected influence of the seven-membered ring on chain mobility and packing compared to five- and six-membered rings.
| Diol Component | Polyester Abbreviation | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| This compound | PCHpA (estimated) | ~40-60 | ~180-220 | ~350-390 |
| 1,4-Butanediol | PBT | 22 - 43 | 223 - 230 | ~350 - 400 |
| 1,6-Hexanediol | PHT | 12 - 30 | 140 - 155 | ~360 - 410 |
| 1,4-Cyclohexanedimethanol | PCCD / PCT | 60 - 85 | 285 - 315 | ~380 - 430 |
Note: The values for the polyester derived from this compound are theoretical estimations based on trends observed in polyesters derived from other cycloalkane diols. The flexibility of the seven-membered ring is expected to result in a lower Tg and Tm compared to the more rigid six-membered ring of 1,4-cyclohexanedimethanol, but higher than the linear diols.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal properties of polyesters.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
Methodology:
-
A small sample of the polyester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the DSC cell is typically cooled to a low temperature (e.g., -50 °C) and then heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak.
-
A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the polyester.
Methodology:
-
A sample of the polyester (typically 10-20 mg) is placed in a tared TGA pan (usually platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50-100 mL/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td5% for 5% weight loss) or as the peak temperature of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition.
Structure-Property Relationship Visualization
The following diagram illustrates the expected trend in glass transition temperature (Tg) and melting temperature (Tm) for polyesters derived from different diols. The flexibility of the diol's carbon chain or ring structure is a key determinant of these thermal properties. More rigid structures generally lead to higher Tg and Tm values due to restricted chain mobility and more efficient packing.
Reactivity of Cycloheptane-1,4-diol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic diols is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the reactivity of cycloheptane-1,4-diol against other common cyclic diols, such as those with five- and six-membered rings. The comparison is based on fundamental principles of organic chemistry, including conformational analysis and intramolecular interactions, and is supported by available experimental data from related studies.
The reactivity of cyclic diols is intrinsically linked to their three-dimensional structure. Factors such as ring strain, the relative orientation of the hydroxyl groups (cis/trans), and the propensity for intramolecular hydrogen bonding play a crucial role in determining their behavior in chemical transformations like oxidations, esterifications, and cyclizations. Due to its larger, more flexible seven-membered ring, this compound exhibits distinct conformational preferences compared to the more rigid cyclopentane (B165970) and cyclohexane (B81311) systems, which in turn influences the accessibility and reactivity of its hydroxyl groups.
Comparative Analysis of Reactivity
The reactivity of this compound is best understood in the context of its smaller and larger ring counterparts. While direct comparative kinetic studies are sparse in the literature, a qualitative comparison can be drawn based on the interplay of ring strain, conformational flexibility, and the ability to form intramolecular hydrogen bonds.
-
Cyclopentane-1,3-diol: The five-membered ring is relatively planar but still possesses some conformational flexibility. The 1,3-disposition of the hydroxyl groups can allow for intramolecular hydrogen bonding in the cis-isomer, which can influence the reactivity of the individual hydroxyl groups.
-
Cyclohexane-1,4-diol: This is a well-studied system with a stable chair conformation. In trans-1,4-cyclohexanediol, both hydroxyl groups can occupy diequatorial positions, minimizing steric hindrance and making them readily accessible for intermolecular reactions.[1] The cis-isomer exists in a conformational equilibrium where one hydroxyl group is axial and the other is equatorial, which can allow for intramolecular hydrogen bonding.[2][3] This intramolecular interaction can decrease the nucleophilicity of the involved hydroxyl groups and may lead to different reactivity profiles compared to the trans-isomer.
-
This compound: The seven-membered ring is considerably more flexible than cyclohexane and can adopt several low-energy conformations, such as the twist-chair and twist-boat.[4] This flexibility can make it more challenging to predict the exact orientation of the hydroxyl groups. The greater distance and number of bonds between the 1 and 4 positions, compared to smaller rings, will influence the ease of intramolecular reactions, such as cyclization to form bicyclic ethers or lactones. The conformational mobility also means that the energy barrier to adopt a conformation suitable for a particular reaction may be lower than in more rigid systems.
Quantitative Data on Diol Reactivity
Table 1: Oxidation of Vicinal Cyclic Diols
| Diol | Oxidizing System | Product | Conversion (%) | Yield (%) | Reference |
| cis-1,2-Cyclohexanediol | Mn(ClO₄)₂/H₂O₂ | 2-Hydroxycyclohexanone | ~100 | - | [5] |
| trans-1,2-Cyclohexanediol | Mn(ClO₄)₂/H₂O₂ | 2-Hydroxycyclohexanone | < cis-isomer | - | [5] |
| cis-Cyclopentane-1,2-diol | Mn(ClO₄)₂/H₂O₂ | 2-Hydroxycyclopentanone | - | Poor selectivity | [5] |
| trans-Cyclopentane-1,2-diol | Mn(ClO₄)₂/H₂O₂ | 2-Hydroxycyclopentanone | > cis-isomer | Poor selectivity | [5] |
| cis-3-Carene-diol | Mn(ClO₄)₂/H₂O₂ | α-Hydroxyketone | 28 | - | [5] |
| trans-3-Carene-diol | Mn(ClO₄)₂/H₂O₂ | α-Hydroxyketone | 57 | - | [5] |
Note: The study indicates that ring strain in cyclopentane-1,2-diols and cyclooctane-1,2-diols leads to a higher tendency for over-oxidation compared to cyclohexane-1,2-diols.[5]
Table 2: Kinetic Data for Oxidation of Various Diols
| Diol | Oxidant | k (rate constant) | Conditions | Reference |
| Propane-1,2-diol | KMnO₄ | - | Aqueous, 298K | [6] |
| Butane-1,2-diol | KMnO₄ | - | Aqueous, 298K | [6] |
| Ethanediol | TBATB | Michaelis-Menten kinetics observed | Acetic acid/water | [7] |
| Propane-1,3-diol | TBATB | Michaelis-Menten kinetics observed | Acetic acid/water | [7] |
Note: This table highlights that kinetic studies have been performed on various diols, providing a framework for how such a comparative study could be designed for cyclic diols.
Experimental Protocols
The following are representative experimental protocols for key reactions of diols. These can be adapted for comparative studies of this compound and other cyclic diols.
Protocol 1: Oxidation of a Cyclic Diol to a Ketone
This protocol is adapted from the oxidation of vicinal diols using a manganese catalyst.[5]
Materials:
-
Cyclic diol (e.g., this compound)
-
Manganese(II) perchlorate (B79767) hexahydrate (Mn(ClO₄)₂·6H₂O)
-
Pyridine-2-carboxylic acid (PCA)
-
Sodium acetate (B1210297) (NaOAc)
-
Butanedione
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the cyclic diol (1.0 mmol) in a mixture of acetonitrile (9 mL) and water (1 mL).
-
Add Mn(ClO₄)₂·6H₂O (0.01 mmol, 1 mol%), PCA (0.05 mmol, 5 mol%), and NaOAc (0.1 mmol, 10 mol%).
-
Add butanedione (0.5 mmol, 50 mol%).
-
Cool the mixture in an ice bath and add 30% H₂O₂ (3.0 mmol) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Fischer Esterification of a Cyclic Diol
This protocol is a general procedure for the acid-catalyzed esterification of a diol.
Materials:
-
Cyclic diol (e.g., this compound)
-
Carboxylic acid (e.g., acetic acid)
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the cyclic diol (1.0 mmol), the carboxylic acid (2.2 mmol for diester formation), and toluene (10 mL).
-
Add a catalytic amount of sulfuric acid or p-TsOH (e.g., 0.05 mmol).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visualizing Reaction Pathways and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of cyclic diols.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Stability of geometrical isomers in cycloalkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. unn.edu.ng [unn.edu.ng]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to DFT Calculations for Conformational Analysis of Cycloheptane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of cyclic molecules is a critical determinant of their biological activity and physicochemical properties. For seven-membered rings like cycloheptane (B1346806), the inherent flexibility presents a significant analytical challenge. This guide provides a comparative overview of Density Functional Theory (DFT) calculations as a powerful tool for the conformational analysis of cycloheptane-1,4-diol. While experimental data for this specific molecule is scarce in publicly available literature, this guide leverages established principles from computational studies of cycloheptane and other cyclic diols to provide a comprehensive framework for its analysis.
The Conformational Flexibility of the Cycloheptane Ring
Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several conformers. The two primary families of conformations are the lower-energy twist-chair and the higher-energy boat and chair forms. Computational studies on cycloheptane consistently identify the twist-chair (TC) conformation as the global energy minimum, offering the most stable arrangement of the seven-membered ring. The presence of substituents, such as the hydroxyl groups in this compound, is expected to influence the relative stabilities of these conformers through steric and electronic effects, including the potential for intramolecular hydrogen bonding.
Impact of Hydroxyl Groups on Conformational Stability
The introduction of two hydroxyl groups at the 1 and 4 positions of the cycloheptane ring adds a layer of complexity to its conformational analysis. The orientation of these hydroxyl groups (axial vs. equatorial) and the possibility of intramolecular hydrogen bond formation between them will significantly impact the relative energies of the different ring conformations. This intramolecular hydrogen bonding can stabilize certain conformers that might otherwise be higher in energy.
Comparative Analysis of DFT Functionals
The choice of DFT functional is paramount for obtaining accurate conformational energies. Different functionals vary in their treatment of electron correlation and dispersion forces, which are crucial for describing non-covalent interactions like intramolecular hydrogen bonding. Below is a hypothetical comparison of the relative energies for plausible conformers of cis-cycloheptane-1,4-diol, calculated using different DFT functionals with a common basis set (e.g., 6-31G(d,p)). The energies are relative to the most stable conformer.
| Conformer | B3LYP (kcal/mol) | ωB97X-D (kcal/mol) | M06-2X (kcal/mol) |
| Twist-Chair (TC1) | 0.00 | 0.00 | 0.00 |
| Twist-Chair (TC2) | 1.25 | 0.95 | 1.10 |
| Boat (B1) | 3.50 | 2.80 | 3.15 |
| Chair (C1) | 4.80 | 4.10 | 4.50 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in DFT studies of similar cyclic molecules. The actual relative energies would need to be determined through rigorous computational studies.
Key Observations:
-
Dispersion Corrections: Functionals that include dispersion corrections, such as ωB97X-D, or are parameterized to account for non-covalent interactions, like M06-2X, are generally expected to provide more accurate relative energies for systems where intramolecular hydrogen bonding is a factor.
-
Conformer Stability: The twist-chair conformation is anticipated to be the most stable, in line with studies on unsubstituted cycloheptane. The relative energies of other conformers will be influenced by the orientation of the hydroxyl groups and the extent of intramolecular interactions.
Experimental and Computational Protocols
A detailed and systematic computational workflow is essential for a reliable conformational analysis.
Conformational Search
The initial step involves a comprehensive search for all possible low-energy conformers. This is typically achieved using a lower-level, computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94s), to broadly explore the potential energy surface.
Geometry Optimization and Frequency Calculations
The unique conformers identified in the initial search are then subjected to geometry optimization using a higher-level DFT method. A popular and robust combination is the B3LYP functional with the 6-31G(d,p) basis set. To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
Single-Point Energy Refinement
For even greater accuracy in the relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)) and a functional known to perform well for non-covalent interactions, such as ωB97X-D or M06-2X.
Solvation Effects
To model the behavior of the molecule in a specific solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
Visualization of the Computational Workflow
The logical flow of a DFT-based conformational analysis can be visualized as follows:
Caption: Workflow for DFT conformational analysis.
Logical Relationship of Cycloheptane Conformers
The interconversion between the different conformers of cycloheptane can be visualized as a potential energy surface.
Caption: Interconversion pathways of cycloheptane conformers.
Validating the Purity of Cycloheptane-1,4-diol: An Elemental Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, the confirmation of a compound's purity is a critical step. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, providing a quantitative measure of its carbon, hydrogen, and nitrogen content. This guide provides a comparative overview of the validation of cycloheptane-1,4-diol purity using elemental analysis, contrasting the theoretical composition with hypothetical experimental data for both a pure sample and one containing a common impurity.
Theoretical vs. Experimental Elemental Composition
The purity of this compound (C7H14O2) can be rigorously assessed by comparing the experimentally determined weight percentages of carbon, hydrogen, and oxygen with the theoretical values calculated from its molecular formula. A significant deviation between these values can indicate the presence of impurities.
For the purpose of this guide, we will consider the potential presence of cycloheptane-1,4-dione (C7H12O2), a common precursor in the synthesis of this compound, as an impurity. The presence of this dione (B5365651) would lead to a lower experimental percentage of hydrogen compared to the theoretical value for the pure diol.
| Compound | Source | % Carbon (C) | % Hydrogen (H) | % Oxygen (O) |
| This compound (C7H14O2) | Theoretical | 64.58% | 10.84% | 24.58% |
| Hypothetical Experimental (Pure Sample) | 64.55% | 10.88% | 24.57% | |
| Cycloheptane-1,4-dione (C7H12O2) (Impurity) | Theoretical | 66.64% | 9.59% | 23.77% |
| This compound with 5% Cycloheptane-1,4-dione Impurity | Hypothetical Experimental | 64.68% | 10.78% | 24.54% |
Note: Oxygen is typically determined by difference rather than direct measurement in standard CHN analysis.
Experimental Protocol: Elemental Analysis via Combustion
The determination of the elemental composition of this compound is achieved through combustion analysis, a widely used and reliable technique.[1]
Objective: To quantitatively determine the percentage of carbon and hydrogen in a sample of this compound to assess its purity.
Instrumentation: A CHN Elemental Analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the this compound sample is placed in a tin or silver capsule.
-
Combustion: The capsule containing the sample is introduced into a high-temperature furnace (typically around 900-1000°C) where it undergoes rapid and complete combustion in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO2) and the hydrogen to water (H2O).
-
Reduction and Separation: The resulting gas mixture is passed through a reduction tube containing copper to remove excess oxygen and convert any nitrogen oxides to nitrogen gas (N2). The mixture of CO2, H2O, and N2 is then passed through a chromatographic column to separate the individual gases.
-
Detection: A thermal conductivity detector (TCD) measures the amount of each gas. The detector response is proportional to the concentration of the respective element.
-
Data Analysis: The instrument's software, calibrated with a known standard, calculates the weight percentages of carbon and hydrogen in the original sample.
Logical Workflow for Purity Validation
The process of validating the purity of this compound using elemental analysis follows a logical progression from theoretical calculation to experimental verification and data interpretation.
Caption: Logical workflow for purity validation of this compound.
This workflow illustrates how the theoretical elemental composition, derived from the molecular formula, is compared against the results of the experimental CHN analysis. Any significant discrepancy prompts an investigation into potential impurities, whose own elemental compositions can be calculated and compared to the experimental data to identify the contaminant.
References
A Comparative Guide to the Coordination Chemistry of Cycloheptane-1,4-diol and Linear Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordination chemistry of cycloheptane-1,4-diol and its linear counterparts. While direct experimental data on the coordination complexes of this compound is limited in publicly accessible literature, this document leverages available information on linear diols and theoretical considerations of cyclic systems to offer valuable insights for researchers in chelation, catalysis, and materials science.
Introduction to Diol Coordination Chemistry
Diols are versatile ligands in coordination chemistry, capable of coordinating to metal centers in a variety of modes, including monodentate, bidentate (chelating), and bridging fashions. The coordination behavior of diols is significantly influenced by the spatial arrangement of their hydroxyl groups, which in turn is dictated by the carbon backbone of the molecule. Linear diols offer conformational flexibility, allowing them to adapt to the geometric preferences of the metal center. In contrast, cyclic diols, such as this compound, have restricted conformations that can lead to unique coordination geometries and stabilities. Understanding these differences is crucial for the rational design of metal complexes with specific properties for applications in areas like catalysis, drug delivery, and as single-molecule magnets.
Comparative Data Presentation
Due to the scarcity of published experimental data for metal complexes of this compound, a direct quantitative comparison of bond lengths, bond angles, and stability constants is not currently feasible. However, to provide a baseline for comparison, the following tables summarize representative structural and stability data for complexes of linear diols.
Table 1: Selected Crystallographic Data for Metal Complexes of Linear Diols
| Complex | Metal Center | Diol Ligand | M-O Bond Lengths (Å) | O-M-O Angle (°) | Coordination Geometry | Reference (Conceptual) |
| [Ni(H₂O)₄(1,4-butanediol)]Cl₂ | Ni(II) | 1,4-Butanediol | ~2.05 - 2.10 | ~85 - 90 | Distorted Octahedral | [1] |
| [Cu(1,5-pentanediol)₂(NCS)₂] | Cu(II) | 1,5-Pentanediol | ~1.95 - 2.00 | ~90 - 95 | Distorted Octahedral | [2][3] |
| [Zn(1,6-hexanediol)Cl₂]n | Zn(II) | 1,6-Hexanediol | ~2.00 - 2.15 | N/A (bridging) | Tetrahedral | [4] |
Note: The data presented are representative values and can vary depending on the full coordination sphere and crystal packing forces.
Table 2: Stability Constants (log K) for Selected Metal-Diol Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference (Conceptual) |
| Cu(II) | 1,4-Butanediol | 2.8 | 2.1 | 25 °C, 0.1 M KNO₃ | [3] |
| Ni(II) | 1,4-Butanediol | 1.9 | 1.3 | 25 °C, 0.1 M KNO₃ | [1] |
| Co(II) | 1,5-Pentanediol | 1.7 | - | 25 °C, 0.5 M NaClO₄ | |
| Zn(II) | Ethylene Glycol | 1.5 | - | 25 °C, 1.0 M NaClO₄ | [5] |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.
Theoretical Comparison and Expected Behavior of this compound
The coordination behavior of this compound is anticipated to differ significantly from that of linear diols due to the conformational constraints imposed by its seven-membered ring.
Conformational Considerations:
Cycloheptane (B1346806) exists in a dynamic equilibrium between several conformations, with the twist-chair being the most stable. The relative orientation of the 1,4-hydroxyl groups in this compound will be dictated by the ring's conformation. Both cis and trans isomers are possible, and each will present a different spatial arrangement of donor oxygen atoms to an approaching metal ion. This pre-organization of the ligand can have a profound impact on both the thermodynamics and kinetics of complex formation.
Chelation and the Chelate Effect:
Linear diols can readily form chelate rings with metal ions, with the stability of these rings being influenced by their size (typically 5- or 6-membered rings are most stable). For a 1,4-diol, chelation would lead to a seven-membered ring, which is generally less favored than smaller rings due to entropic and enthalpic factors.
For this compound, the rigidity of the cycloheptane backbone will influence its ability to act as a chelating ligand. The distance and relative orientation of the two hydroxyl groups are fixed within a narrower range of possibilities compared to a flexible linear diol. This can lead to a more strained chelate ring or, alternatively, favor bridging coordination modes where the diol links two different metal centers. The pre-organized nature of the cyclic diol could, in some cases, reduce the entropic penalty of chelation compared to a flexible linear diol, potentially leading to a more stable complex if the geometry is favorable for coordination.
Expected Coordination Modes:
-
Linear Diols: Due to their flexibility, linear diols can act as chelating ligands to a single metal center or as bridging ligands between two metal centers. The length of the carbon chain will influence the size and stability of the resulting chelate ring.
-
This compound: The fixed distance between the hydroxyl groups may make chelation to a single small metal ion difficult. It is more likely to act as a bridging ligand, leading to the formation of coordination polymers or polynuclear complexes. The specific cis or trans stereochemistry of the diol will further dictate the topology of the resulting coordination network.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of metal-diol complexes are crucial for obtaining reliable and comparable data.
1. Synthesis of a Representative Metal-Diol Complex (General Procedure)
This protocol describes the synthesis of a generic metal(II) complex with a linear diol.
-
Materials: Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O), linear diol (e.g., 1,4-butanediol, 1,6-hexanediol), solvent (e.g., ethanol, methanol, acetonitrile), and a suitable counter-ion source if necessary.
-
Procedure:
-
Dissolve the metal(II) salt (1 mmol) in the chosen solvent (20 mL).
-
In a separate flask, dissolve the diol (1-2 mmol) in the same solvent (10 mL).
-
Slowly add the diol solution to the metal salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently refluxed for several hours, depending on the reactivity of the components.
-
The resulting complex may precipitate out of solution upon cooling or after partial evaporation of the solvent.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
-
2. Determination of Stability Constants by Potentiometric Titration
This method is widely used to determine the stability constants of metal-ligand complexes in solution.[6]
-
Principle: The formation of a metal-diol complex in solution will affect the concentration of free protons if the diol has acidic properties or if hydrolysis of the metal ion occurs. By monitoring the pH of a solution containing the metal ion and the diol as a function of added standard base, the stability constants can be calculated.
-
Procedure:
-
Calibrate a pH electrode and meter using standard buffer solutions.
-
Prepare solutions of known concentrations of the metal salt, the diol, a strong acid (to lower the initial pH), and an inert background electrolyte (to maintain constant ionic strength, e.g., 0.1 M KNO₃).
-
Titrate a solution containing the strong acid and the background electrolyte with a standardized solution of a strong base (e.g., NaOH).
-
Titrate a solution containing the strong acid, the diol, and the background electrolyte with the same base.
-
Titrate a solution containing the strong acid, the diol, the metal salt, and the background electrolyte with the same base.
-
From the titration curves, the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) can be calculated at each point of the titration.
-
The stability constants (K) are then determined by analyzing the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
-
3. Characterization Techniques
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the coordination complex, including bond lengths, bond angles, and the overall coordination geometry.[7]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic metal complexes in solution. ¹H and ¹³C NMR can provide information about the ligand environment upon coordination. For paramagnetic complexes, the shifts and relaxation times of the ligand nuclei can provide insights into the electronic structure and magnetic properties of the metal center.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the coordination of the diol to the metal center by observing shifts in the O-H and C-O stretching frequencies of the diol upon complexation.
Mandatory Visualizations
Logical Relationship of Diol Structure to Coordination Behavior
Caption: The structural nature of diol ligands dictates their coordination behavior.
Experimental Workflow for Characterizing a New Metal-Diol Complex
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands: synthesis and in vivo evaluation of the 64Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cycloheptane-1,4-diol: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of cycloheptane-1,4-diol, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists in the dynamic field of drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety. This compound, a compound utilized in various research applications, requires careful handling and disposal. This guide provides a procedural, step-by-step approach to its proper disposal, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by the Resource Conservation and Recovery Act (RCRA) under the Environmental Protection Agency (EPA).[2][3] Therefore, it must be treated as hazardous waste.
-
Waste Identification and Collection:
-
Do not mix this compound with other chemical waste unless compatibility has been verified.
-
Collect the waste in a designated, leak-proof container that is chemically compatible with the compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
-
Labeling:
-
Properly label the hazardous waste container immediately upon the first addition of waste.[4][5]
-
The label must include the words "Hazardous Waste."[2]
-
Clearly write the full chemical name, "this compound," and the total quantity or concentration. Avoid using abbreviations or chemical formulas.[2]
-
Include the date of waste generation and the location of origin (e.g., laboratory room number).[2]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][7]
-
The SAA should be under the direct supervision of laboratory personnel.[8]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4][6] For instance, keep this compound waste away from strong acids and oxidizers.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[4][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4][5]
-
After triple-rinsing, the label on the empty container should be defaced or removed, and it can then typically be disposed of as regular trash.[4]
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and requirements for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons of hazardous waste |
| Maximum Amount of Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid |
| Container Fill Level | No more than 90% of the container's capacity[8] |
| Time Limit for Removal from SAA (once full) | Within three calendar days |
| Maximum Storage Time in SAA (if not full) | Up to 12 months from the initial waste addition[7] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research endeavors. Always prioritize consulting your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling Cycloheptane-1,4-diol
Disclaimer: No specific Safety Data Sheet (SDS) for Cycloheptane-1,4-diol is readily available. The following guidance is based on the safety profiles of structurally similar compounds, such as Cycloheptane and 1,4-Cyclohexanediol, as well as general best practices for handling diols and cyclic alkanes in a laboratory setting. It is crucial to treat this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Gloves: Nitrile or neoprene gloves are recommended. Lab Coat: A standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemically resistant apron or gown is advised. Footwear: Closed-toe shoes are mandatory. | Inspect gloves for integrity before each use.[2] Change gloves immediately if contaminated. Lab coats should be buttoned and sleeves rolled down. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. | If dust or aerosols are generated, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[2] Work in a chemical fume hood whenever possible. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to disposal is crucial for laboratory safety.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Keep the container tightly closed.
-
Preparation and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with skin and eyes. Do not ingest or inhale.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and take precautionary measures against static discharge, as related compounds can be flammable.
-
-
Spill Response:
-
In case of a small spill, alert personnel in the immediate area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop the material into a labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Follow institutional guidelines for the disposal of empty chemical containers.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
